Gold;ZINC
Description
Evolution of Academic Interest in Gold-Zinc Intermetallic Systems
Academic interest in gold-zinc intermetallic systems has evolved over time, initially driven by fundamental metallurgical studies focused on understanding phase diagrams and crystal structures. Early research established the complex nature of the Au-Zn phase diagram, characterized by the formation of multiple intermediate phases with varying compositions and structures, which crystallize through solid solutions, intermediate phases, and ordered phases via peritectic and eutectic transformations. rudmet.ru The study of these phases, particularly the γ-brass type structures, has been a recurring theme, revealing complex structure-composition relationships and similarities with quasicrystalline solids. iastate.edu The Hume-Rothery rules, which relate electron concentration to phase stability, have played a significant role in interpreting the behavior of these systems, including the presence of pseudogaps at the Fermi level in phases like "Au₅Zn₈". iastate.eduacs.org
Over the decades, research expanded to include investigations into the thermodynamic properties of the Au-Zn system, with various assessments and modeling approaches, such as the CALPHAD method, being employed to refine the understanding of phase equilibria. researchgate.net The development of experimental techniques like powder X-ray diffraction and single-crystal diffraction has been crucial in determining the precise structures and compositions of these intermetallic phases, including the identification of rhombohedrally distorted structures and vacancy distributions in γ-phases. iastate.eduacs.org
More recently, academic interest has been spurred by the potential applications of gold-zinc compounds and their intermetallics in various fields, including soft solder alloys, prosthetic dentistry, jewelry, and catalysis. rudmet.rumdpi.com The unique properties arising from the ordered atomic structures and strong chemical interactions between gold and zinc atoms in intermetallic compounds have positioned them as promising materials for advanced applications. mdpi.comoaepublish.com
Scope and Significance of Current Gold-Zinc Compound Research
Current research on gold-zinc compounds and intermetallic systems is broad, encompassing fundamental studies of their physical and chemical properties as well as explorations of their potential applications. A significant area of focus remains the detailed characterization of the various intermetallic phases that form within the Au-Zn system. These include phases such as β', α1, α3, γ, γ3, α2, ϵ', Au₅Zn₃, γ2, and δ, many of which are treated as stoichiometric compounds based on their composition ranges. researchgate.net Research continues to refine the understanding of their crystal structures, phase widths, and thermodynamic stability under different temperature and pressure conditions. rudmet.ruiastate.eduacs.org The complex nature of the Au-Zn phase diagram, with its multiple intermediate and ordered phases, underscores the ongoing need for comprehensive thermodynamic assessments. rudmet.ruresearchgate.net
The significance of current research lies in several key areas:
Materials Science and Metallurgy: Understanding the formation and evolution of intermetallic compounds is crucial for controlling the properties of gold-zinc alloys used in various applications, such as solders where intermetallic formation at interfaces significantly influences joint strength and reliability. researchgate.netmdpi.comacs.org Research explores how factors like composition, temperature, and aging affect the formation and growth of these phases, including compounds like γ-Au₃Zn₇, γ₂-AuZn₃, and γ₃-AuZn₄. researchgate.net
Catalysis: Gold-based intermetallic compounds, including those with zinc, are being investigated for their catalytic properties. mdpi.com The ordered structures and modified electronic properties in intermetallics can lead to enhanced selectivity and activity in various chemical reactions. mdpi.comoaepublish.com For example, Au-incorporated PdZn intermetallics have shown promising electrocatalytic activity and durability in oxygen reduction reactions. acs.org
Advanced Materials: The unique properties of gold-zinc intermetallics, such as those related to their electronic structure and vacancy ordering, are of interest for developing new materials with tailored properties. iastate.eduacs.org
Thermodynamics and Phase Equilibria: Continued thermodynamic assessment using methods like CALPHAD is essential for accurate prediction and control of phase formation in Au-Zn systems, which is vital for materials design and processing. researchgate.net
The ability of zinc to mitigate the growth of intermetallic compounds in certain solder systems and its role in refining microstructure also highlights the practical significance of understanding Au-Zn interactions. acs.org Furthermore, the use of gold and zinc compounds in nanotechnology, such as gold nanorod-zinc oxide nanocomposites for biosensing and gold-doped zinc oxide nanoparticles for photocatalytic and biological applications, demonstrates the expanding scope of research beyond traditional metallurgical contexts. unimap.edu.my
Methodological Approaches in Gold-Zinc System Investigations
Investigating gold-zinc chemical compounds and intermetallic systems employs a variety of experimental and theoretical methodologies to understand their formation, structure, properties, and behavior.
Experimental Techniques:
Synthesis Methods: Intermetallic phases are typically synthesized by heating pure elements or precursor materials. Techniques include heating in evacuated silica (B1680970) tubes followed by annealing to obtain specific phases like the γ-phases. iastate.eduacs.org Solid-state synthesis methods, such as arc melting, are also commonly used, although controlling particle size can be a challenge. mdpi.com Electrodeposition has been explored for forming Cu-Zn intermetallic compounds, and similar approaches could potentially be applied to Au-Zn systems. electrochemsci.org Nanostructured intermetallics can be synthesized using methods like amalgamation of monometallic nanocrystal seeds with low melting point metals. oaepublish.com
Structural Characterization: X-ray diffraction (XRD), including both powder X-ray diffraction and single-crystal diffraction, is a primary technique for identifying the phases present, determining crystal structures, lattice parameters, and atomic arrangements, including vacancy distributions. iastate.eduacs.orgacs.org Electron microscopy techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to examine microstructure, morphology, and the formation of intermetallic layers at interfaces. researchgate.netacs.org Electron microprobe analysis (EPMA) and energy dispersive X-ray spectroscopy (EDS) are employed for chemical analysis and determining the composition of different phases. researchgate.netacs.orgacs.org
Thermal Analysis: Techniques like differential scanning calorimetry (DSC) are used to study phase transformations and determine melting and reaction temperatures, contributing to the construction and validation of phase diagrams.
Thermodynamic Studies: Experimental measurements of thermodynamic properties, combined with computational methods like the CALPHAD (Calculation of Phase Diagrams) method, are used to assess and model the phase equilibria and thermodynamic parameters of the Au-Zn system. researchgate.net
Property Measurements: Depending on the focus of the research, various properties are measured, including mechanical properties (e.g., hardness, strength), electrical properties, and catalytic activity. mdpi.comacs.orgscispace.com For catalytic studies, techniques like activity and durability tests are performed. acs.org
Theoretical Approaches:
Electronic Structure Calculations: Methods such as the tight-binding linear muffin-tin orbital method with the atomic-sphere approximation (TB-LMTO-ASA) and Density Functional Theory (DFT) are used to calculate electronic structures, understand bonding characteristics, and predict properties like the presence of pseudogaps at the Fermi level. iastate.eduacs.orgrsc.org These calculations can provide insights into the stability and behavior of intermetallic phases.
Thermodynamic Modeling: Computational thermodynamic modeling, particularly using the CALPHAD method, is extensively used to calculate phase diagrams and predict phase stability as a function of temperature, pressure, and composition. researchgate.netacs.org
Kinetic Studies: Investigations into the kinetics of intermetallic phase formation and growth, particularly at interfaces, are conducted to understand the mechanisms and rates of these processes. mdpi.com
These diverse methodologies, ranging from synthesis and structural characterization to thermodynamic modeling and electronic structure calculations, provide a comprehensive approach to investigating the complex world of gold-zinc chemical compounds and intermetallic systems.
Data Tables
Here is a summary of compositional information for some Au-Zn phases mentioned:
| Phase Type | Composition Range (approx. at% Zn) | Structure Type | Notes | Source |
| γ | 45 to 85 at% Zn (studied range) | Rhombohedrally distorted Cr₅Al₈ type | Nonstatistical mixing, ordered vacancies | iastate.eduacs.org |
| γ | 58 to 69 at% Zn (phase width) | - | Phase width at 300 °C | iastate.edu |
| γ | 65 to 71 at% Zn (at 300 °C) | Cubic Cu₅Zn₈ type (previously concluded) | - | iastate.edu |
| γ | 68 to 69 at% Zn (at room temp) | Cubic Cu₅Zn₈ type (previously concluded) | - | iastate.edu |
| Au₅Zn₈ | ~61.5 at% Zn | - | Representative composition for calculations | iastate.eduacs.org |
| Au₃Zn₇ | ~70 at% Zn | γ-type | Formed during reflow in solders | researchgate.net |
| AuZn₃ | ~75 at% Zn | γ₂-type | Formed during reflow in solders | researchgate.net |
| AuZn₄ | ~80 at% Zn | γ₃-type | Formed during aging in solders | researchgate.net |
| Au₇Zn₁₈ | ~72 at% Zn | γ₃-type | Observed in solder interfaces | researchgate.net |
| β' | - | - | Modeled with (Au,Zn)₀.₅:(Au,Zn)₀.₅ | researchgate.net |
| α1 | - | - | Modeled with (Au)₀.₆:(Au,Zn)₀.₂:(Zn)₀.₂ | researchgate.net |
| α3 | - | - | Modeled with (Au)₀.₆₄₂₈₆:(Au,Zn)₀.₂₅:(Zn)₀.₁₀₇₁₄ | researchgate.net |
| γ₃ | - | - | Modeled with (Au)₀.₁₂:(Au,Zn)₀.₁₆:(Zn)₀.₇₂ | researchgate.net |
| Au₅Zn₃ | ~37.5 at% Zn | - | Treated as stoichiometric compound | researchgate.net |
Detailed Research Findings
Research has revealed intricate details about gold-zinc intermetallic compounds. For instance, studies on the γ-phases in the Au-Zn system, encompassing compositions from 45 to 85 atom % Zn, have shown that these phases adopt a rhombohedrally distorted Cr₅Al₈ structure type, deviating from the previously assumed cubic Cu₅Zn₈ type. iastate.eduacs.org Single-crystal diffraction studies on these phases, obtained by heating pure elements and annealing, have provided refined compositions, such as Au₄.₂₇Zn₈.₂₆ and Au₄.₅₈Zn₈.₁₂, revealing nonstatistical mixing of atoms and partially ordered vacancy distributions within the 26-atom clusters. iastate.eduacs.org Vacancies were found on specific sites within the cluster, and the vacancy content per unit cell was observed to increase with increasing zinc content or valence-electron concentration, consistent with the Hume-Rothery interpretation of γ brass. iastate.eduacs.org Electronic structure calculations for "Au₅Zn₈" have indicated a well-pronounced pseudogap at the Fermi level, further supporting the Hume-Rothery model. iastate.eduacs.org
Investigations into the formation of intermetallic compounds in solder joints with Au/Ni surface finishes have provided insights into the sequence and types of Au-Zn phases formed. During reflow, gold dissolves into the solder and reacts with zinc to form γ-Au₃Zn₇ and γ₂-AuZn₃. researchgate.net As aging progresses, these phases can transform into γ₃-AuZn₄. researchgate.net Chemical analyses of interfacial layers have identified compositions close to AuZn₄ and Au₇Zn₁₈ (γ₃ phase), with AuZn₄ growing at the expense of Au₇Zn₁₈ during aging at 100 °C, which aligns with the instability of Au₇Zn₁₈ at this temperature. researchgate.net The formation of these intermetallic layers significantly influences the mechanical bond and reliability of solder joints. mdpi.com
Research on gold-copper-zinc alloys has explored the pseudo-binary system between ductile copper-zinc memory alloys and less ductile gold-zinc alloys based on AuZn, revealing the potential for commercially useful shape memory alloys in specific compositional ranges. scispace.com The martensitic transformation temperature, which determines the shape memory phenomenon, shows an unusual variation in this system, rising with increasing zinc content in the gold-zinc binary system. scispace.com
In the realm of catalysis, studies on Au-incorporated ordered PdZn intermetallics have demonstrated enhanced oxygen reduction reaction (ORR) activity and superior durability compared to Pd/C and Pt/C catalysts. acs.org The ordered structure and the stabilizing effect of incorporated gold atoms contribute to these improved catalytic properties. acs.org These Au-O-PdZn catalysts have shown higher mass activity and nearly a 4.0 electron-transfer number for ORR, indicating minimal peroxide formation. acs.org
The application of gold-zinc compounds in nanotechnology is also yielding notable findings. Gold nanorod-zinc oxide nanocomposites have shown improved sensitivity in biosensing applications, with gold nanorods providing high surface area for biomolecule functionalization and zinc oxide contributing to electrical signal transmission. unimap.edu.my Gold-doped zinc oxide nanoparticles synthesized using natural extracts have demonstrated multifunctional properties, including effective photocatalytic degradation of organic dyes and significant anticancer and antibacterial activities.
These detailed findings highlight the ongoing efforts to understand the fundamental behavior of gold-zinc systems and leverage their unique properties for advanced technological applications.
Structure
2D Structure
Properties
CAS No. |
11089-97-7 |
|---|---|
Molecular Formula |
AuZn3 |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
gold;zinc |
InChI |
InChI=1S/Au.3Zn |
InChI Key |
BVBLISBCXBGMBO-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Au] |
Origin of Product |
United States |
Advanced Synthesis and Fabrication Methodologies of Gold Zinc Systems
Solution-Based Synthesis of Gold-Zinc Nanocrystals and Nanoalloys
Solution-based methods provide versatile routes for the synthesis of gold-zinc nanostructures, often allowing for control over particle size and composition through careful selection of precursors, reducing agents, and reaction conditions.
Pulsed Laser Ablation in Liquid (PLAL) Techniques for Au-Zn Nanoparticles
Pulsed Laser Ablation in Liquid (PLAL) is a physical method used for generating nanoparticles with high purity, as it typically does not involve chemical reagents beyond the liquid medium and the target material. In PLAL, a pulsed laser beam ablates a solid target immersed in a liquid, leading to the formation of a plasma plume and subsequent cavitation bubble. mdpi.com Nanoparticles are then released from the cavitation bubble into the surrounding liquid. mdpi.com
For gold-zinc systems, PLAL has been explored for the synthesis of individual gold and zinc oxide nanoparticles, which can then be mixed to form nanocomposites. One study reported the separate ablation of pure gold targets to obtain gold nanorods and pure zinc targets to obtain zinc oxide nanoparticles in ethanol (B145695) using an Nd:YAG laser. The resulting mixtures were then combined to obtain gold-doped zinc oxide. scilit.comresearchgate.net Another work described the preparation of silver, gold, and zinc nanoparticles individually using PLAL and then mixing them to create a trimetallic nanocomposite. samipubco.com The PLAL method allows for control over nanoparticle properties by adjusting parameters such as laser wavelength, fluence, repetition rate, ablation time, and the liquid environment. mdpi.com
Simultaneous Reduction Approaches for Bimetallic Au-Zn Nanoparticles
Simultaneous reduction is a common chemical method for synthesizing bimetallic nanoparticles where both metal precursors are reduced concurrently in the reaction vessel. mdpi.com This approach can lead to the formation of alloy or core-shell structures, depending on the relative reduction potentials of the metal ions and the reaction conditions. mdpi.comacs.org
Aqueous synthesis of bimetallic Au-Zn nanoparticles with different compositions has been achieved using the simultaneous reduction technique. researchgate.net In this method, ionic solutions of gold (e.g., from HAuCl4·3H2O) and zinc (e.g., from ZnCl2·H2O) are prepared and reduced simultaneously, often in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). researchgate.net The atomic ratio of gold and zinc critically influences the average size and size distribution of the resulting bimetallic nanoparticles. researchgate.net For instance, a 1:1 atomic proportion of Au and Zn has been reported to yield the most stable nanoparticles with the smallest average size. researchgate.net Higher contents of either element can lead to instability, agglomeration, and the formation of elongated structures. researchgate.net
Chemical Conversion of Metal Nanoparticle Precursors to Au-Zn Intermetallics
Chemical conversion offers a strategy to synthesize nanocrystalline intermetallic compounds by reacting pre-synthesized metal nanoparticles with a precursor of the second metal. researchgate.netresearchgate.net This method can be particularly useful for incorporating metals that are challenging to reduce into alloy or intermetallic compounds using traditional solution chemistry strategies. researchgate.netresearchgate.net
Another example of chemical conversion involves the synthesis of bimetallic core-shell nanoparticles, such as Zn@Au NPs. This can be achieved by first synthesizing zinc nanoparticles and then coating them with a gold layer through the chemical reduction of a gold precursor (e.g., HAuCl₄) in the presence of a reductant (e.g., NaBH₄) and a stabilizer (e.g., sodium citrate) in an aqueous environment. nih.gov
Vapor-Phase and Controlled Atmosphere Synthesis of Gold-Zinc Compounds
Vapor-phase and controlled atmosphere methods are employed to synthesize gold-zinc compounds, particularly intermetallics and doped structures, often at elevated temperatures. These techniques allow for precise control over the stoichiometry and crystalline phase of the resulting materials.
Isopiestic Methods for Au-Zn Compounds Formation
Isopiestic methods, which involve controlling the vapor pressure of one component over an alloy, are used for the formation of specific gold-zinc compounds. This technique is particularly relevant for studying the thermodynamic properties and phase stability of Au-Zn systems. researchgate.netunivie.ac.atresearchgate.net
In the isopiestic method, a metal (like Au) is heated at a higher temperature than a zinc vapor source within a reaction container. researchgate.net By controlling the temperature of the zinc source, the zinc vapor pressure can be regulated, leading to the diffusion of zinc into the gold and the formation of various Au-Zn intermetallic phases. researchgate.netresearchgate.net Studies utilizing this method have successfully synthesized Au-Zn compounds such as γ₂-AuZn₃ and β′-AuZn. researchgate.net The phases formed are dependent on the thermodynamic conditions, including temperature and zinc activity. researchgate.netresearchgate.net This method can also provide valuable data on the activities and partial molar enthalpies of zinc within different Au-Zn phases. researchgate.net
Carbothermal Chemical Vapor Deposition (CVD) for Au-Doped Zinc Oxide Structures
Carbothermal Chemical Vapor Deposition (CVD) is a vapor-phase growth technique that can be used to synthesize metal oxide nanostructures, including zinc oxide, often utilizing a metal catalyst like gold. In carbothermal CVD, a mixture of a metal oxide (e.g., ZnO) and a carbon source is heated to high temperatures, leading to the carbothermal reduction of the metal oxide and the formation of metal or suboxide vapors. researchgate.net These vapors then transport to a substrate where they react and deposit, often catalyzed by a metal seed layer. nih.govresearchgate.net
Pulsed Laser Deposition (PLD) of Au-Doped Zinc Oxide Thin Films
Pulsed Laser Deposition (PLD) is a versatile technique used for fabricating thin films and nanostructures, including Au-doped ZnO thin films upb.ro. This method involves using a high-power pulsed laser to ablate material from a target, which is then deposited onto a substrate. PLD offers advantages such as a high instantaneous deposition rate and control over film thickness and properties upb.roarxiv.org.
Research has explored the use of PLD to synthesize Au-doped ZnO thin films on various substrates, such as c-plane sapphire uic.edu and Si(100) researchgate.net. Studies have shown that PLD can result in the formation of a heterogeneous Au-ZnO crystal structure with a strong hexagonal c-axis orientation when deposited on c-plane sapphire uic.edu. X-ray diffraction (XRD) analysis of these films has indicated the presence of both Au (111) and crystalline ZnO (002) peaks, with an absence of intermetallic AuZn phases uic.edu. This suggests that while Au is incorporated, it may form a multiphase film with high atomic interdiffusion rather than a distinct intermetallic compound under these specific PLD conditions uic.edu.
The physical properties of Au-doped ZnO films synthesized by PLD have also been investigated. Primary photoluminescence (PL) results suggest the presence of deep and shallow defect levels, indicated by shifts in broad and narrow energy band transitions uic.edu. These findings imply that Au impurities can introduce significant defect levels within the ZnO band gap uic.edu.
PLD has also been employed in a two-step method for synthesizing metal-doped ZnO nanoparticles, where a thin layer of metal (including Au) is first deposited on a ZnO bulk substrate using PLD, followed by pulsed laser ablation in liquid (PLAL) of the two-layered target mdpi.com. This approach allows for the creation of doped ZnO nanoparticles with controlled metallic film deposition in the initial step mdpi.com.
Thermal Evaporation and Annealing for Au Nanoparticle Decoration on ZnO
Thermal evaporation and subsequent annealing are utilized for decorating ZnO surfaces with Au nanoparticles. This method typically involves the thermal deposition of a thin Au layer onto a pre-synthesized ZnO structure, followed by annealing at elevated temperatures to facilitate the formation and diffusion of Au nanoparticles on the ZnO surface.
One approach involves the hydrothermal synthesis of ZnO nanorods, followed by photochemical deposition treatment using chloroauric acid under UV light irradiation to decorate the ZnO nanorod surface with Au nanoparticles acs.org. This method is described as a cheap hydrothermal route for growing vertically aligned ZnO nanorod arrays acs.org. After the photochemical deposition, a rapid thermal annealing (RTA) process can be applied to improve the crystal properties of the nanostructures acs.org. For instance, annealing at 500 °C under Argon gas for 1 hour has been reported acs.org.
Another study reported a simple method for synthesizing ZnO/Au heterostructure nanoflowers by a surfactant-mediated route, where pure ZnO nanoflowers were initially synthesized, followed by Au deposition using hydrazine (B178648) hydrate (B1144303) as a reducing agent rsc.org. Characterization techniques such as XRD, X-ray photoelectron spectroscopy (XPS), and electron microscopy were used to assess the structure, crystallinity, and morphology rsc.org. The incorporation of noble metal nanoparticles like Au significantly increased the photocatalytic efficiency of ZnO by promoting charge carrier separation rsc.org.
Thermal evaporation itself is a method used for synthesizing ZnO nano/microstructures, often involving heating ZnO powders mixed with reducing agents nih.gov. While this primarily focuses on ZnO, the principle of thermal processes is relevant to the subsequent decoration with Au nanoparticles.
Solid-State and Bulk Synthesis Techniques
Solid-state and bulk synthesis techniques are employed to create Au-Zn systems, particularly for forming intermetallic phases and specific alloy compositions. These methods often involve high-temperature treatments and controlled mixing of the constituent elements.
High-Temperature Annealing for Intermetallic Phase Formation
High-temperature annealing is a common method for the formation of intermetallic phases in metal systems, including Au-Zn. Intermetallic compounds are ordered alloys with specific stoichiometric ratios and crystal structures oaepublish.com. The formation of these phases is influenced by factors such as temperature, time, and the composition of the starting materials oaepublish.com.
Research on the effect of various elements on the polymorphic phase transformation in Cu6Sn5 intermetallics has shown that elements like Zn and Au can stabilize certain phases at specific concentrations and temperatures cambridge.org. While this study focuses on Cu-Sn intermetallics doped with Au and Zn, it highlights the role of annealing temperature in phase transformations cambridge.org. For instance, heating samples at 800 °C followed by quenching and subsequent annealing at lower temperatures was used to encourage specific phase transformations cambridge.org.
In the context of Au-Zn systems, high-temperature treatment in hydrogen can lead to the formation of intermetallic compounds, a phenomenon frequently encountered in catalysis uibk.ac.at. The specific intermetallic phases formed can depend on the support material used uibk.ac.at.
Controlled Alloying for Specific Gold-Zinc Compositions
Controlled alloying involves precisely mixing gold and zinc in desired proportions to achieve specific compositions. This is fundamental to creating alloys with tailored properties. The composition of a gold alloy significantly influences its physical and chemical characteristics, including color, hardness, workability, and corrosion resistance google.com.
For instance, gold alloys classified into 8 to 12 carats can contain 30.0 to 50.0% by weight of gold, with the remainder being an alloying composition that may include copper, silver, and zinc in specific percentages google.com. Controlled alloying allows for the production of alloys with desired carat values and properties. For example, a patent describes gold alloys in the 9- to 10-carat range with specific weight percentages of gold, copper, silver, and zinc to achieve satisfactory color tone, luster, and improved workability and hardness google.com. The Vickers hardness of these alloys can range from 110 to 280, indicating a wide range of potential applications compared to conventional 18-carat gold alloys google.com.
The formation of intermetallic compounds during alloying can also be controlled by the composition and thermal treatment. Studies on Au-Zn alloys have investigated their thermodynamic properties and phase boundaries, which are crucial for understanding and controlling the alloying process to achieve desired compositions and phases researchgate.net.
Surface Organometallic Chemistry (SOMC) for Supported Au-Zn Alloys
Surface Organometallic Chemistry (SOMC) is a powerful approach for synthesizing well-defined supported heterogeneous catalysts, including supported Au-Zn alloys researchgate.netacs.org. SOMC involves grafting molecular precursors onto the surface of a support material, typically a metal oxide, to create active surface sites ethz.ch. This method allows for stringent control over the surface chemistry and the generation of tailored nanoparticles ethz.chresearchgate.net.
Silica-supported bimetallic Au-Zn alloys prepared by SOMC have been shown to be proficient catalysts, for instance, in the hydrogenation of CO2 to methanol (B129727) researchgate.netacs.org. In situ techniques like X-ray absorption spectroscopy (XAS) can be used in conjunction with SOMC-prepared catalysts to study subtle changes occurring at the surface under reaction conditions researchgate.netacs.org. These studies have identified the formation of Au-Zn alloys and observed reversible redox changes at the surface, highlighting the role of alloying and dealloying in catalytic activity researchgate.netacs.org.
SOMC enables the investigation of promoter effects and the role of interfacial sites and alloying in heterogeneous catalysis researchgate.net. By using tailored molecular precursors and dehydroxylated supports, SOMC provides molecular-level insights into the nature of active sites ethz.ch.
Electrochemical Deposition Methods for Gold-Zinc Systems
Electrochemical deposition methods offer a versatile approach for synthesizing metal and alloy coatings, including potentially gold-zinc systems, by controlling the deposition process through electrical parameters in an electrolyte solution mdpi.com. While the provided context specifically mentions the relevance for Cu-Zn and its adaptability, the principles of electrochemical deposition are applicable to other metal systems like Au-Zn.
Electrochemical deposition allows for precise control over the thickness and morphology of the deposited layer mdpi.com. The process involves the mass transport of solvated ions to the cathode, their desolvation, and reduction to form a solid deposit mdpi.com. Factors such as current density, potential, electrolyte composition, and temperature influence the deposition process and the properties of the resulting material researchgate.net.
Studies on the electrodeposition of other alloys, such as Au-Cu alloys, demonstrate the use of techniques like varying current density to control the composition and grain size of the deposited film researchgate.net. XRD analysis can be used to characterize the crystalline structure and chemical composition of electrodeposited alloys, observing shifts in peak positions corresponding to changes in alloy composition researchgate.net.
While direct examples of electrochemical deposition solely for Au-Zn alloys in the provided search results are limited, the principles and techniques applied to other alloy systems like Cu-Zn and Au-Cu are adaptable. For instance, the electrodeposition of Ag/Zn alloys from simulated zinc process solutions has been investigated using electrodeposition-redox replacement (EDRR), demonstrating the ability to obtain alloys with diverse compositions and microstructures by varying deposition parameters acs.org. The use of ionic liquids as electrolytes in electrodeposition has also gained interest due to their potential advantages, although their high viscosity can sometimes be a limiting factor for mass transfer mdpi.com.
The electrodeposition of zinc itself is a widely studied process, with various electrolytes (alkaline cyanide, alkaline non-cyanide, and acidic) being used to produce protective layers acs.org. Studies on zinc deposition on a gold surface using electrochemical techniques highlight the interaction between the depositing zinc and the gold substrate acs.org.
Data Tables
Table 1: Illustrative Data for PLD of Au-Doped ZnO Thin Films
| Substrate | Au Doping Concentration | Annealing Temperature (°C) | Observed Phases (XRD) | Key Defect Levels (PL) |
| c-plane sapphire | Undisclosed | Not specified | Au (111), ZnO (002) | Deep and shallow |
| Si(100) | 3 at.%, 5 at.% | 450 | Hexagonal ZnO (00.2) | Not specified |
Table 2: Illustrative Data for Controlled Alloying of Gold-Zinc
| Gold Content (wt%) | Alloying Composition (wt%) (Cu, Ag, Zn) | Vickers Hardness | Melting Point (°C) |
| 33.3 - 41.7 | Specific percentages of Cu, Ag, Zn | 110 - 280 | 790 - 1050 |
Table 3: Illustrative Data for Electrochemical Deposition of Ag/Zn Alloys (Relevant Example)
| Deposition Method | Deposition Potential (V) | Deposition Time (s) | Redox Replacement Time (s) | Alloy Composition (Ag/Zn) |
| EDRR | -1.55 | 0.5 | 20 | Varied |
| EDRR | Varied | 10, 20 | Varied | Diverse |
Sophisticated Structural Elucidation and Crystallographic Analysis of Gold Zinc Phases
Advanced X-ray Diffraction Techniques
X-ray diffraction (XRD) is a primary technique for identifying crystalline phases and determining their lattice parameters and atomic positions. Both powder and single-crystal variations offer unique insights into the structural nature of materials.
Powder X-ray Diffraction (PXRD) is widely used for the identification of the crystalline phases present in a sample and for the precise determination of their lattice parameters. By analyzing the positions and intensities of diffraction peaks, researchers can match experimental patterns to known crystallographic databases, thereby identifying the specific Au-Zn intermetallic phases formed under different synthesis conditions.
Studies on the Au-Zn system have utilized PXRD to examine the phase width of compounds like γ-Au₅₋ₓZn₈₊ᵧ, ranging approximately from 58 to 69 atom % Zn. acs.orgacs.org PXRD data acquired on various samples within this range helped to identify the major phases present. acs.orgacs.org In the context of electrodeposition of Zn on Au substrates, qualitative X-ray phase analysis revealed that the resulting coating was not single-phase but contained a mixture of zinc and several distinct intermetallic phases, including AuZn, AuZn₃, and Au₁.₂Zn₈.₈. rsc.orgrsc.org Quantitative phase analysis using methods like the Rietveld method can be applied to estimate the percentages of these phases. rsc.org
PXRD is also employed to determine lattice parameters. For instance, powder diffraction data for AuZn₃ (cP32, Pm-3n, β-UH₃ type) have been reported with a lattice parameter a = 7.8945(1) Å for a heat-treated alloy. cambridge.orgcambridge.org For the rhombohedrally distorted γ-Au₅₋ₓZn₈₊ᵧ phases, lattice parameters from powder patterns were found to be a = 13.1029(6) and 13.1345(8) Å and c = 8.0410(4) and 8.1103(6) Å for different crystal compositions. acs.orgacs.org
Here is a table summarizing some lattice parameters determined by PXRD for Au-Zn phases:
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| AuZn₃ | Cubic | Pm-3n | a = 7.8945(1) | cambridge.orgcambridge.org |
| γ-Au₅₋ₓZn₈₊ᵧ (I) | Rhombohedral | R3m | a = 13.1029(6), c = 8.0410(4) | acs.orgacs.org |
| γ-Au₅₋ₓZn₈₊ᵧ (II) | Rhombohedral | R3m | a = 13.1345(8), c = 8.1103(6) | acs.orgacs.org |
Single-crystal X-ray Diffraction (SCXRD) is a powerful technique for solving the complete crystal structure of a material, providing information on atomic positions, bond lengths, bond angles, and thermal displacement parameters. This is particularly important for complex intermetallic compounds with potentially large unit cells or subtle structural features.
SCXRD studies have been instrumental in determining the structures of various Au-Zn intermetallics. For example, the structure of AuZn₃ (cP32, Pm-3n) was determined using single-crystal methods. cambridge.orgcambridge.org Investigations into the γ-brass-type phases in the Au-Zn system have utilized SCXRD to show that these phases adopt a rhombohedrally distorted Cr₅Al₈ structure type rather than the cubic Cu₅Zn₈ type. acs.orgacs.orgresearchgate.netosti.gov Single-crystal refinements for these γ phases, with refined compositions like Au₄.₂₇(₃)Zn₈.₂₆(₃)□₀.₄₇ and Au₄.₅₈(₃)Zn₈.₁₂(₃)□₀.₃ (where □ represents vacancies), indicated nonstatistical mixing of Au and Zn atoms and partially ordered vacancy distributions. acs.orgacs.orgresearchgate.net The structures were solved in the acentric space group R3m. acs.orgacs.orgresearchgate.net According to these refinements, vacancies were found on specific sites within the 26-atom cluster, and the vacancy content per unit cell was shown to increase with increasing Zn content or valence-electron concentration. acs.orgacs.orgresearchgate.net
SCXRD has also been applied to study ternary Au-Zn compounds. For instance, the structure of BaAu₃Zn₂ was characterized by single-crystal X-ray diffraction, revealing it crystallizes in the orthorhombic system with space group Pnma. researchgate.net Another study on intermetallic zinc compounds, including SrAuZn, reported single-crystal X-ray data which exhibited small degrees of Au/Zn mixing. znaturforsch.com
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Determination
Electron Microscopy for Microstructural and Nanoscale Analysis
Electron microscopy techniques provide high-resolution images of the material's microstructure and can offer insights into the spatial distribution of elements and crystallographic orientations at the nanoscale.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are valuable for examining the microstructure, morphology, and crystal structure of materials at the nanoscale. TEM images can reveal the size and shape of particles, while HRTEM provides atomic-scale resolution, allowing for the visualization of lattice fringes and defects.
HRTEM imaging has been used to examine the ordered structure of Au-incorporated intermetallic particles. acs.org The lattice fringes shown in HRTEM images can indicate single crystallinity. osti.gov Calculated lattice spacings from HRTEM images can also provide structural information. researchgate.net
Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are utilized for surface imaging, microstructural analysis, and elemental composition mapping. SEM provides high-resolution images of the sample surface, while STEM, particularly in high-angle annular dark-field (HAADF) mode, can provide Z-contrast images where the intensity is proportional to the atomic number, allowing for the visualization of different elements.
SEM is commonly equipped with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) for semi-quantitative or quantitative elemental analysis of specimens. znaturforsch.commdpi.com This allows for the determination of the chemical composition of different areas within the microstructure. mdpi.com STEM, combined with EDX mapping, provides elemental distribution at a finer scale. acs.orgnih.gov STEM EDX elemental maps can visually confirm alloying and highlight the compositional uniformity of intermetallic nanoparticles. nih.gov Atomic-scale STEM images can visualize ordered intermetallic structures, with atom columns showing periodic arrangements of different elements based on their atomic number. acs.org
Selected Area Electron Diffraction (SAED) in TEM is used to obtain diffraction patterns from specific areas of a sample, providing information about the crystallographic structure and orientation of that region. SAED patterns consist of spots arranged in specific geometries that correspond to the reciprocal lattice of the crystal.
SAED has been employed in the study of intermetallic compounds to analyze their crystallographic orientation. acs.orguibk.ac.at The patterns obtained can confirm the crystalline nature of nanoparticles and provide information about their lattice structure and orientation relative to the electron beam. osti.gov
Energy-Dispersive X-ray Spectroscopy (EDS) for Compositional Mapping
Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with Scanning Electron Microscopy (SEM), is a powerful technique for analyzing the elemental composition of materials and creating compositional maps. EDS works by detecting characteristic X-rays emitted from a sample when it is bombarded with an electron beam. The energy of these X-rays is unique to each element, allowing for their identification and quantification nanoscience.comrubiconscience.com.authermofisher.commyscope.training.
In the context of gold-zinc systems, EDS is invaluable for determining the precise elemental makeup of different phases within an alloy iastate.edu. It can provide both qualitative and quantitative information about the elements present myscope.training. By scanning the electron beam across the sample surface, EDS can generate elemental maps that visually represent the distribution of gold and zinc, as well as any other elements present nanoscience.comthermofisher.comresearchgate.netresearchgate.net. This is particularly useful for identifying regions with varying Au:Zn ratios and confirming the homogeneity or heterogeneity of synthesized samples iastate.edumdpi.com.
EDS analysis can distinguish between different phases based on their unique elemental compositions nanoscience.com. Specialized software can process EDS data to create phase maps, grouping regions with similar elemental percentages into distinct clusters, thereby highlighting areas corresponding to different gold-zinc intermetallic compounds or solid solutions nanoscience.comjeolusa.comazom.com. This capability is essential for understanding the microstructural features of Au-Zn alloys and correlating composition with observed structural characteristics nanoscience.comrubiconscience.com.au.
For example, EDS analysis has been used to determine the mean surface composition of AuCuZnGe alloys, providing weight percentages of the constituent elements mdpi.com. In studies of electrochemical deposits on gold-zinc alloys, EDS mapping has been employed to visualize the distribution of elemental Zn and Au in the deposit region researchgate.net. Furthermore, semiquantitative microprobe analyses using EDS have been performed on single crystals of Au-Zn phases to corroborate compositions determined by single-crystal diffraction iastate.edu.
EDS is sensitive to elements with atomic numbers greater than 3 (Lithium), although detection is less effective for elements below sodium (atomic number 11) rubiconscience.com.aumyscope.training. Heavy elements like gold produce prominent, intense EDS peaks rubiconscience.com.au. The accuracy of EDS analysis is typically limited to ±2% relative for major components myscope.training.
Neutron Diffraction for Atomic Arrangement and Magnetic Structures
Neutron diffraction is a potent technique for investigating the atomic arrangement and magnetic structures of materials, offering complementary information to X-ray diffraction numberanalytics.comstfc.ac.uk. Unlike X-rays, which interact primarily with the electron clouds of atoms, neutrons interact directly with the atomic nuclei numberanalytics.comstfc.ac.uk. This difference in interaction mechanism makes neutron diffraction particularly sensitive to light elements and capable of distinguishing between isotopes, which can be challenging with X-ray diffraction numberanalytics.comstfc.ac.uk.
For gold-zinc alloys, neutron diffraction can provide detailed insights into the positions of atoms within the crystal lattice, including precise atomic positions that may be difficult to determine solely by X-ray methods researchgate.net. The technique relies on the wave-particle duality of neutrons, where the diffraction pattern produced by the scattering of neutrons reveals information about the arrangement of atoms numberanalytics.com.
Furthermore, neutrons possess a magnetic moment, allowing them to interact with the magnetic moments of atoms in a sample stfc.ac.ukresearchgate.net. This makes neutron diffraction an indispensable tool for studying the magnetic structures of materials stfc.ac.ukresearchgate.netfudan.edu.cnaps.org. By analyzing the intensities of magnetic diffraction peaks, the microscopic magnetic structure can be determined stfc.ac.ukresearchgate.net. This includes identifying the type of magnetic order (e.g., ferromagnetic, antiferromagnetic) and the orientation of magnetic moments researchgate.netfudan.edu.cnaps.org.
While gold and zinc themselves are not typically considered magnetic materials in their elemental form, neutron diffraction could be relevant for studying gold-zinc compounds or alloys where the presence of other elements or specific structural arrangements might induce magnetic ordering. Studies using neutron scattering have been conducted on various magnetic materials, including alloys of transition elements, to determine their magnetic structures and investigate phenomena like ferromagnetic disorder scattering and magnetic superstructure scattering aps.org. Neutron diffraction has also been used to study the magnetic ordering in compounds containing gold, such as Nd6Fe13Au researchgate.net.
Elastic neutron scattering, a form of neutron diffraction, has been employed to study phase transitions in shape-memory alloys like AuZn nih.gov. This technique can detect the appearance of new commensurate Bragg peaks associated with structural modulations during such transformations nih.gov.
Neutron diffraction requires larger sample volumes compared to X-ray diffraction due to the lower flux of neutron sources fudan.edu.cn.
Identification of Novel Gold-Zinc Phases and Superstructures
The gold-zinc binary system is known to form various intermetallic compounds and solid solutions, and ongoing research continues to identify novel phases and superstructures. Crystallographic analysis techniques, particularly X-ray diffraction (both powder and single-crystal) and electron diffraction, are crucial for this identification process.
Novel phases in the Au-Zn system have been synthesized and their structures analyzed using single-crystal X-ray diffraction. For instance, the γ1-AuZn2.1 phase has been identified, crystallizing in a trigonal space group with a large number of atoms per unit cell. nih.govresearchgate.net. This phase represents a superstructure of a rhombohedrally distorted γ-Au5-xZn8+y phase nih.govresearchgate.net. The formation of such phases can be understood within the framework of Hume-Rothery stabilization mechanisms, which relate the stability of intermetallic phases to their valence electron concentration nih.govresearchgate.net.
Superstructures in alloys arise from ordered arrangements of atoms or vacancies within a larger unit cell compared to a basic disordered or less-ordered structure uni-bayreuth.deresearchgate.net. The appearance of superlattice reflections in diffraction patterns is indicative of the presence of superstructures uni-bayreuth.de. In the Au-Zn system and related ternary systems, superstructures of γ-brass-related phases have been observed researchgate.net. These superstructures can involve complex arrangements with a large number of atoms in the unit cell nih.govresearchgate.netresearchgate.net.
Research has shown that γ-brass-type phases in the Au-Zn system, specifically γ-"Au5Zn8", adopt a rhombohedrally distorted structure rather than the ideal cubic structure researchgate.net. Single-crystal diffraction studies on these γ phases have revealed nonstatistical mixing of Au and Zn atoms and the presence of partially ordered vacancy distributions researchgate.netresearchgate.netosti.gov.
The identification of novel phases and superstructures often involves a combination of experimental techniques and theoretical calculations. Single-crystal X-ray diffraction is essential for solving the detailed atomic structure of newly synthesized compounds nih.govresearchgate.net. Electron diffraction, often performed in a Transmission Electron Microscope (TEM), can also provide diffraction patterns that help in identifying crystal structures and superstructures, particularly in thin films or nanoparticles researchgate.netcore.ac.uk.
Analysis of Defect Structures and Vacancy Distributions in Gold-Zinc Systems
Defect structures and the distribution of vacancies significantly influence the physical and mechanical properties of alloys. In gold-zinc systems, understanding these imperfections is critical for a complete structural characterization.
Vacancies, which are empty lattice sites, are common point defects in metallic alloys tul.czaps.org. Their concentration and distribution can vary depending on the alloy composition, temperature, and processing history tul.cz. In ordered intermetallic compounds like those found in the Au-Zn system, vacancies can be ordered on specific crystallographic sites uni-bayreuth.deresearchgate.netresearchgate.netresearchgate.netosti.gov.
Studies on γ-brass-related Au-Zn phases have explicitly identified the presence of vacancies. Single-crystal diffraction refinements of γ-"Au5Zn8" have indicated partially ordered vacancy distributions researchgate.netresearchgate.netosti.gov. These vacancies have been found on specific sites within the complex unit cell, such as the outer tetrahedron (OT) and octahedron (OH) of the 26-atom cluster that describes the γ-brass structure iastate.edu. The concentration of vacancies can increase with increasing zinc content or valence electron concentration in these phases iastate.edu.
The presence and distribution of defects, including vacancies, can be investigated using various techniques. Diffraction methods, particularly the refinement of diffraction data, can provide information about site occupancies and the presence of vacancies iastate.eduresearchgate.netresearchgate.netosti.gov. High-resolution Transmission Electron Microscopy (HRTEM) can also provide real-space images that may reveal the presence of defects and structural modulations related to ordering researchgate.net.
Defects in the crystal structure, such as vacancies and interstitials, can also influence the electronic and optical properties of materials. For example, in zinc oxide (ZnO), which is structurally related to some Au-Zn phases, defects like zinc vacancies and oxygen vacancies are known to contribute to observed photoluminescence core.ac.ukresearchgate.netnih.gov. While this is in ZnO, it illustrates the general principle that defects play a significant role in material properties.
The study of vacancy diffusion in alloys, though often discussed in simpler binary systems like gold-silver, provides a theoretical framework for understanding how vacancies migrate and influence atomic transport in alloys, which is relevant to the formation and stability of different phases in the Au-Zn system aps.org.
Advanced Spectroscopic and Electronic Characterization of Gold Zinc Materials
Electronic Structure Probing Techniques
Techniques that probe the electronic structure offer critical information about the elemental composition, chemical bonding, and electronic states within Gold-Zinc materials. These methods are essential for correlating electronic properties with material performance.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely employed to determine the elemental composition and chemical states of constituents in Gold-Zinc materials, including alloys and nanocomposites. researchgate.net, nih.gov, researchgate.net, nih.gov, researchgate.net XPS analysis confirms the presence of gold (Au), zinc (Zn), and oxygen (O) in Au-ZnO nanocomposites. researchgate.net, nih.gov
Studies utilizing XPS on Au-ZnO nanocomposites have shown shifts in the binding energies of the Au 4f peaks compared to pure Au nanoparticles. For instance, Au 4f peaks at 83.07 eV (Au 4f 7/2) and 86.79 eV (Au 4f 5/2) have been observed to shift to lower values compared to pure Au nanoparticles (83.5 eV and 87.2 eV), suggesting potential electron transfer within the nanocomposite structure. researchgate.net Conversely, the peak positions for Zn in Au-ZnO nanocomposites often remain similar to those of pure ZnO, indicating that zinc predominantly exists in the Zn²⁺ state. researchgate.net
The O 1s XPS spectra provide detailed information regarding the different oxygen species present, such as lattice oxygen (O²⁻) within the ZnO matrix and oxygen associated with oxygen vacancies. researchgate.net, nih.gov, nih.gov, researchgate.net Deconvolution of the O 1s peak can reveal multiple components corresponding to these different oxygen environments. nih.gov, nih.gov, researchgate.net
XPS is also valuable for analyzing the surface changes in gold alloys containing zinc, for example, during electrochemical processes like anodic polarization. researchgate.net, researchgate.net These studies can track variations in the surface concentration of Zn and the formation of zinc oxides or chlorides as a result of the electrochemical treatment. researchgate.net, researchgate.net Analysis of gold alloys by XPS has confirmed the presence of the expected metallic components, including Au, Ag, Cu, and Zn. researchgate.net Ambient-pressure XPS (AP-XPS) has been used to investigate reactions occurring on the surface of Zn-Au(111) alloys, demonstrating the dissociation of molecules like O₂ and CO₂ and the subsequent formation of ZnOₓ species on the surface. acs.org, osti.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Plasmonic and Optical Absorption Research
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of Gold-Zinc materials, particularly their plasmonic behavior and light absorption characteristics. rsc.org, rsc.org, researchgate.net, nih.gov, icm.edu.pl, researchgate.net, edinst.com, unpatti.ac.id, semanticscholar.org Gold nanoparticles are well-known for their localized surface plasmon resonance (LSPR), which typically manifests as a distinct absorption peak in the UV-Vis spectrum, often around 525 nm. rsc.org, researchgate.net, nih.gov, icm.edu.pl, edinst.com, unpatti.ac.id Zinc nanoparticles, in contrast, exhibit a plasmon resonance absorption peak at a much lower wavelength, around 245 nm. icm.edu.pl
In Gold-Zinc alloy nanoparticles, the formation of the alloy can be identified by the appearance of a new absorption peak positioned between the characteristic plasmon resonances of pure gold and zinc nanoparticles. icm.edu.pl The presence of gold nanoparticles on the surface of zinc oxide (ZnO) can significantly influence the optical properties of the composite material. This can lead to an extension of light absorption into the visible region of the spectrum and can affect the material's band gap energy. rsc.org, rsc.org, researchgate.net, unpatti.ac.id, semanticscholar.org
UV-Vis spectroscopy is a sensitive tool for monitoring changes in the LSPR peak, which can be influenced by factors such as the size and shape of the nanoparticles, their degree of aggregation, and the refractive index of the surrounding medium. rsc.org, rsc.org, edinst.com For instance, changes in particle size can lead to shifts in the LSPR wavelength. rsc.org, edinst.com Doping of gold nanoclusters with zinc has also been shown to impact their absorption spectra and fluorescence properties. researchgate.net Furthermore, UV-Vis spectroscopy, in conjunction with methods like the Tauc Plot, is used to determine the optical band gap energy of ZnO and Au-doped ZnO nanoparticles. researchgate.net, unpatti.ac.id
Electron Energy-Loss Spectroscopy (EELS)
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically coupled with transmission electron microscopy (TEM) or scanning TEM (STEM). mdpi.com, scispace.com, gatan.com, researchgate.net EELS provides detailed information about the elemental composition, chemical state, and electronic structure of materials at the nanoscale by measuring the energy lost by electrons as they pass through a thin specimen. scispace.com, gatan.com
While specific applications of EELS focusing solely on the electronic structure of binary Gold-Zinc alloys or intermetallic compounds were not extensively highlighted in the search results, EELS is a standard technique for elemental mapping and chemical state analysis in various material systems, including other zinc-containing alloys. mdpi.com, scispace.com, gatan.com For example, EELS has been used to analyze the distribution of elements like silver, zinc, and copper in complex zinc-based alloys. mdpi.com State-of-the-art electron microscopes can acquire EELS data simultaneously with Energy-Dispersive X-ray Spectroscopy (EDX), providing complementary elemental and chemical information. scispace.com The application of EELS to Gold-Zinc materials would enable nanoscale characterization of elemental segregation, interdiffusion, and local electronic environment changes within alloy phases or at interfaces in nanocomposites, provided the samples are prepared as sufficiently thin, electron-transparent specimens. gatan.com
Photoemission Electron Microscopy (PEEM) for Ultrafast Dynamics
Photoemission Electron Microscopy (PEEM), particularly in its time-resolved (tr-PEEM) mode, is a technique capable of probing ultrafast dynamics in materials with high spatial and temporal resolution. researchgate.net, acs.org, nih.gov, nih.gov, monash.edu PEEM is well-suited for studying phenomena such as plasmonic field oscillations, plasmon dephasing, and the dynamics of hot electrons. researchgate.net It offers nanometer-scale spatial resolution and sub-femtosecond temporal resolution, making it a powerful tool for investigating ultrafast processes at surfaces and interfaces. researchgate.net
PEEM has been successfully applied to image the dynamics of surface plasmons propagating on gold surfaces and to study hot electron dynamics in semiconductor nanostructures, often involving gold components like seed particles. acs.org, nih.gov, nih.gov, monash.edu While direct applications of PEEM specifically focused on the ultrafast dynamics within Gold-Zinc alloys or intermetallic compounds were not prominently found in the provided search results, the technique's capability to probe plasmonic nanostructures and charge carrier dynamics makes it relevant for studying Gold-Zinc materials that exhibit plasmonic properties or are utilized in applications involving ultrafast electronic processes. researchgate.net, acs.org, nih.gov, nih.gov, monash.edu The application of PEEM to Gold-Zinc systems could provide insights into the real-time behavior of photoexcited carriers or plasmonic excitations within these materials.
Vibrational and Raman Spectroscopy
Vibrational spectroscopy techniques, such as Raman spectroscopy, provide information about the lattice vibrations, phonon modes, and molecular structure of materials.
Raman Spectroscopy for Lattice Vibrations and Phonon Modes
Raman spectroscopy is a valuable tool for characterizing the vibrational properties of Gold-Zinc materials, offering insights into their lattice vibrations and phonon modes. rsc.org, znaturforsch.com, researchgate.net, researchgate.net, chula.ac.th, chula.ac.th This technique can be used to analyze the structural characteristics of materials like ZnO, which is often a component in Gold-Zinc nanocomposites or used as a substrate with gold. researchgate.net
Nuclear Magnetic Resonance (NMR) Studies of Atomic Environments and Transformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level information about molecular structure, dynamics, and chemical environments. mdpi.comproquest.com It is based on the detection of the Larmor precession of individual nuclei, which varies depending on their atomic, electronic, and chemical surroundings. proquest.com This sensitivity to the local environment makes NMR particularly useful for studying atomic arrangements and transformations within materials.
While NMR is widely used in chemistry, its application to solid intermetallic compounds like those in the Au-Zn system can be more challenging than for solution-state samples due to factors like signal broadening. nih.gov However, solid-state NMR (SSNMR) techniques are specifically designed to overcome some of these limitations and can provide valuable information about speciation and interactions in complex solid samples. researchgate.net
Research on other intermetallic systems has demonstrated the capability of SSNMR to distinguish different atomic environments. For example, ¹¹⁹Sn NMR and Mössbauer spectra have been used to differentiate between crystallographically independent tin sites with different coordination environments in intermetallic compounds. acs.org This suggests that SSNMR could potentially be applied to Au-Zn intermetallics to probe the local environments of Au and Zn atoms, helping to understand their bonding and structural ordering.
Studies on heterobimetallic complexes containing zinc and gold have utilized NMR to characterize their structure and transformations. For instance, ¹H and ³¹P{¹H} NMR spectroscopy were employed to characterize nonanuclear zinc-gold complexes, providing information about the coordination of ligands to the metal centers and observing potential intermediates during complex formation through variable temperature NMR studies. rsc.org The chemical shifts and coupling patterns observed in the NMR spectra provided evidence supporting the proposed structures and revealed changes occurring during reactions. rsc.org
Although specific detailed research findings on the application of NMR solely to solid Au-Zn intermetallic compounds were not extensively found in the provided search results, the general principles of NMR and its successful application to related metal complexes and solid materials indicate its potential for elucidating the atomic environments and transformations in Au-Zn systems. The sensitivity of NMR to the local electronic and magnetic environment of specific nuclei could provide unique insights into the nature of Au-Zn bonding and the ordering of atoms within these materials.
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, is an element-specific technique widely used to determine the local geometric and electronic structure of materials. taylorandfrancis.comarxiv.org XANES provides information about the electronic structure, oxidation state, coordination geometry, and the type and distribution of empty electron states around the absorbing atom. arxiv.orgcambridge.org EXAFS, on the other hand, yields details about the local atomic structure, such as coordination numbers, interatomic distances, and disorder in the surrounding shells of the absorbing atom. arxiv.orgcambridge.org
XAS is particularly well-suited for investigating local lattice distortions or the environment around specific elements, even in crystalline, nanocrystalline, or disordered materials, and does not require long-range order. taylorandfrancis.comarxiv.org This makes it highly relevant for studying the complex structures that can exist in Gold-Zinc materials, including alloys and intermetallic phases.
Studies utilizing XAS have been conducted on systems containing gold and zinc to understand their local structure and electronic properties. For example, XAS has been applied to study the electronic behavior of Au-Pt alloys and charge redistribution in AuZn. osti.gov Research on the incorporation of gold in sphalerite (ZnS) using XAS revealed that gold can be coordinated with sulfur, and at higher concentrations, Au₂S clusters may predominate alongside a solid solution of Au⁺. cambridge.org XANES analysis in these studies indicated a formal oxidation state of +1 for gold incorporated in sphalerite. hzdr.de
For zinc-containing materials, Zn K-edge XAS and valence-to-core X-ray emission spectroscopy (VtC XES) have been used to understand the local structure of zinc in various complexes, providing information about ligand identity, local geometry, and metal-ligand bond lengths. acs.org XANES analysis of ZnO has been shown to be sensitive to the coordination environment of Zn, with features characteristic of Zn surrounded by oxygen atoms in the first coordination shell and contributions from zinc atoms in the second coordination shell. acs.orgnih.gov Changes in XANES spectra can indicate variations in the local atomic structure and the presence of different coordination environments as materials develop. acs.orgnih.gov
The application of XAS to Gold-Zinc materials allows for element-specific probing of both the gold and zinc environments. By analyzing the XANES and EXAFS regions of the Au and Zn absorption edges, researchers can gain detailed insights into:
The oxidation states of gold and zinc in different Au-Zn phases.
The coordination environment of each element, including the types of neighboring atoms and coordination numbers.
Interatomic distances between Au-Au, Zn-Zn, and Au-Zn pairs, providing information about bond lengths and structural ordering.
The degree of local disorder within the material structure.
Changes in electronic structure upon alloy or intermetallic formation.
For instance, simultaneous analysis of EXAFS spectra for different elements in a multicomponent compound can be used in conjunction with techniques like Reverse Monte Carlo simulations to determine structural models that agree with experimental data. arxiv.org This approach could be highly beneficial for determining the atomic arrangement in complex Au-Zn intermetallic structures.
Theoretical and Computational Investigations of Gold Zinc Systems
Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD) Simulations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can provide insights into dynamic processes, thermodynamic properties, and structural evolution at finite temperatures. Ab initio Molecular Dynamics (AIMD) combines MD with first-principles electronic structure calculations (like DFT) performed on the fly, allowing for a more accurate description of interatomic forces, especially in systems where chemical bonds are breaking or forming.
While the search results provided limited information specifically on MD or AIMD simulations of gold-zinc alloys or intermetallic compounds, they do show the application of these techniques to systems containing either gold or zinc, suggesting their potential applicability to gold-zinc systems.
Molecular dynamics simulations have been used to study the dynamics and self-assembly of bio-functionalized gold nanoparticles in solution. rsc.org Reactive molecular dynamics simulations have explored the nucleation and growth of ZnO nanoparticles. rsc.org
MD simulations have also been extensively used to study zinc-containing biological systems, such as zinc finger proteins, to understand structural and dynamical differences related to zinc binding. nih.gov All-atom molecular dynamics simulations have been performed to investigate the conformational dynamics of zinc finger systems with and without bound zinc. nih.gov MD simulations have also been applied to study the transport cycle of cation diffusion facilitators that bind zinc. rupress.org These simulations involve building membrane-protein systems and simulating their behavior in a lipid bilayer environment. rupress.org
Furthermore, molecular dynamics simulations have been used to study the interaction between metal oxides, including ZnO, and leaching agents, providing insights into the interaction mechanisms and selectivity. mdpi.com These simulations analyzed interaction energy and radial distribution functions. mdpi.com
Thermodynamic Modeling and CALPHAD Approaches for Phase Diagrams
Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagram) approach, is a crucial tool for understanding and predicting the behavior of Gold-Zinc systems, especially their phase diagrams. The Au-Zn binary system is complex, featuring a significant number of intermediate phases or intermetallic compounds stackexchange.comresearchgate.netresearchgate.net. Experimental and theoretical studies have extensively investigated the Au-Zn phase diagram researchgate.netresearchgate.net.
CALPHAD involves assessing experimental thermodynamic properties and phase boundary data to develop a self-consistent set of thermodynamic parameters for different phases within the system researchgate.netresearchgate.net. These parameters are then used to calculate and predict phase equilibria under various conditions. For the Au-Zn system, excess Gibbs energies of solution phases like liquid, fcc, hcp, and epsilon have been formulated using expressions such as the Redlich-Kister polynomial researchgate.netnih.gov. Intermediate phases, which are numerous in the Au-Zn system, are often modeled using sublattice models or treated as stoichiometric compounds based on their composition ranges researchgate.netmdpi.com.
Previous thermodynamic assessments of the Au-Zn system, such as those by Okamoto and Massalski, Krachler et al., and an updated assessment by Liu et al., have provided foundational data for subsequent studies researchgate.netmdpi.com. These assessments aim to achieve good agreement between calculated and experimentally measured thermodynamic properties and phase diagrams researchgate.netresearchgate.net.
The CALPHAD approach has also been applied to ternary systems involving Au and Zn, such as the Au-Ge-Zn system. In such ternary systems, the thermodynamics are modeled by leveraging experimental phase equilibria data and previous assessments of related binary subsystems nih.govmdpi.com. Solution phases are typically modeled as substitutional solutions, with their excess Gibbs energies expressed using the Redlich-Kister polynomial nih.govmdpi.com. However, the solubility of third elements in binary Au-Zn intermetallic compounds may be excluded from consideration in these ternary assessments if experimental data is unavailable nih.govmdpi.com.
The resulting thermodynamic parameters and calculated phase diagrams, including liquidus projections, isothermal sections, and vertical sections, are vital for developing comprehensive thermodynamic databases. These databases are essential for the design and development of new alloys, such as high-temperature Pb-free solders based on Au-Ge nih.govmdpi.com.
Several intermetallic compounds exist in the Au-Zn system, exhibiting various crystal structures. For instance, gamma-brass-type phases in the Au-Zn system, around 45 to 85 atom % Zn, have been studied experimentally and found to adopt a rhombohedrally distorted Cr₅Al₈ structure type rather than the cubic Cu₅Zn₈ type researchgate.net. Theoretical calculations of chemical bonding in intermetallic compounds like AuZn with the cubic CsCl type structure have been performed using approaches like the electron localizability approach researchgate.net. These studies reveal charge transfer from zinc to gold, consistent with their electronegativities, and characterize the interactions as mainly ionic in the case of ZnAu researchgate.net.
Interactive Table 1: Examples of Au-Zn Intermetallic Compounds and Modeling Approaches
| Intermetallic Compound | Composition Range (approx. at. % Zn) | Modeling Approach (in CALPHAD) | Crystal Structure Type |
| β'-AuZn | ~50 | (Au,Zn)₀.₅:(Au,Zn)₀.₅ sublattice researchgate.net | CsCl type (cubic) researchgate.net |
| γ-AuZn₃ | ~75 | Four-sublattice approach mdpi.com | γ-brass type researchgate.net |
| ε₁-Au₃Zn₁₇ | ~85 | Substitutional solution model mdpi.com | - |
| α₂-Au₃Zn | ~25 | Stoichiometric compound researchgate.net | - |
| α₁-Au₃Zn | ~25 | Three-sublattice model mdpi.com | - |
| α₃-Au₃Zn | ~25 | Three-sublattice model mdpi.com | - |
| Au₅Zn₃ | ~37.5 | Stoichiometric compound researchgate.net | - |
| δ-Au₁₁Zn₁₄ | ~56 | Stoichiometric compound researchgate.net | - |
| γ₂-AuIn₃ (analogue) | - | Stoichiometric compound researchgate.net | - |
| γ₃-AuZn₃ | ~75 | Three-sublattice model mdpi.com | - |
Theoretical Studies of Surface Adsorption and Reaction Mechanisms
Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate surface adsorption and reaction mechanisms involving gold and zinc, often in the context of catalysis or surface interactions.
One area of focus is the interaction of molecules with ZnO surfaces, which can be relevant to Au/ZnO systems used in catalysis. DFT calculations have been used to study the adsorption of gases like NO and NO₂ on ZnO surfaces, such as the (211¯0) face researchgate.net. These studies indicate that NO₂ typically adsorbs onto the ZnO surface via the interaction of an adsorbate oxygen atom with a surface zinc atom researchgate.net. Charge transfer can occur during adsorption, with NO₂ behaving as an electronegative adsorbate withdrawing charge from the surface researchgate.net.
Theoretical investigations have also explored the adsorption of probe molecules like CO on ZnO bilayers supported on metal surfaces, including Au(111) chemrxiv.org. These studies compare the interaction of the ZnO bilayer with different metal supports and the nature of the metal/oxide interface chemrxiv.org. For ZnO on Au(111), the interaction is primarily dominated by dispersion interactions with little or no charge transfer at the interface chemrxiv.org. This contrasts with supports like Cu, where a moderate electron transfer towards the ZnO bilayer is observed chemrxiv.org. The adsorption of CO on ZnO/Au surfaces can result in blue-shifted stretching frequencies compared to free CO chemrxiv.org.
In the context of catalysis, theoretical studies have investigated reaction mechanisms on Au-based catalysts supported on materials containing zinc, such as layered double hydroxides (LDHs) with Zn-Al, Zn-Cr, or Zn-Fe x-mol.net. DFT calculations have been used to explore the water-gas shift reaction (WGSR) mechanism on these catalysts x-mol.net. These calculations suggest that Au-based catalysts can lower the energy barrier for the kinetically relevant step of H₂O dissociation, which contributes to enhanced catalytic activity x-mol.net. Different redox mechanisms have been explored theoretically to identify the most probable reaction pathways, and the calculated activation barriers can align with experimental measurements x-mol.net.
Theoretical studies also delve into the electronic structure and stability of small Gold-Zinc clusters, which can be relevant to understanding the behavior of supported nanoparticles. For example, DFT calculations have investigated the structural, electronic, and magnetic properties of zinc-doped gold cluster anions (AuₙZn⁻) researchgate.net. These studies can predict the lowest-energy structures and explore concepts like σ-aromaticity contributing to cluster stability researchgate.netacs.orgwpmucdn.com. Chemical bonding analyses in these clusters can reveal the nature of interactions between Au and Zn atoms acs.org.
Theoretical calculations have also been applied to study chemical bonding in bulk Au-Zn intermetallic compounds, revealing charge transfer and the nature of interactions (e.g., ionic, covalent) between Au and Zn atoms researchgate.net.
Multiscale Modeling Approaches for Gold-Zinc Hybrid Systems
Multiscale modeling approaches are employed to study Gold-Zinc hybrid systems, particularly when dealing with materials that exhibit significant differences in length scales, such as composites or nanomaterials integrated with larger structures. These approaches combine different theoretical and computational methods to capture phenomena occurring at various scales, from atomic-level interactions to macroscopic material properties nih.gov.
One application of multiscale modeling in systems involving zinc is the investigation of hybrid structural composites enhanced by aligned zinc oxide (ZnO) nanowires shareok.org. Although this example focuses on ZnO and not directly on metallic gold-zinc, it illustrates the principles of multiscale modeling applied to a hybrid system containing a zinc compound and another material (carbon fiber in this case). In such studies, a multiscale model is developed to analyze properties like adhesion shareok.org. Atomic-scale simulations, such as molecular dynamics (MD), can be used to investigate interfacial properties between different components, like the fiber surface and an enhancement layer containing ZnO nanowires shareok.org. These atomistic simulations can provide parameters, such as cohesive parameters (peak traction and adhesion energy), which are then used in larger-scale models shareok.org.
Multiscale modeling frameworks can also be developed to investigate the effect of nanostructures, like ZnO nanowires, on the interface between different materials and their impact on macroscopic behavior, such as fiber fragmentation mechanisms in composites shareok.org. These models can incorporate different chemical groups and their grafting densities to understand their influence on interfacial strength shareok.org.
While direct examples of multiscale modeling specifically for metallic Gold-Zinc hybrid systems (e.g., Au-Zn nanoparticles on a support, or Au-Zn coatings) were not prominently found in the search results, the principles applied in hybrid systems involving zinc compounds (like ZnO) and other materials are transferable. Multiscale approaches would be necessary to accurately describe the behavior of Gold-Zinc systems where phenomena at the atomic or nanoscale (e.g., interface between an Au-Zn alloy and a substrate, or the behavior of small Au-Zn clusters) influence the macroscopic properties of a larger system. This could involve combining quantum mechanical methods (like DFT) for atomic-scale interactions with classical simulations (like MD) for larger ensembles of atoms, and potentially continuum mechanics for macroscopic behavior.
Another area where multiscale modeling is relevant is in the study of hybrid nanofluids. While the search results included a study on aqueous zinc oxide-gold hybrid nanofluid, the modeling approach described is a mass-based algorithm for effective thermophysical properties rather than a detailed multiscale simulation covering different physical scales from the nanoparticles to the fluid flow researchgate.net. However, the concept of hybrid nanofluids containing both gold and zinc oxide nanoparticles highlights a type of "Gold-Zinc hybrid system" where multiscale effects related to nanoparticle dispersion, interaction, and their influence on fluid properties could be investigated using multiscale modeling techniques.
Surface Science and Interfacial Phenomena in Gold Zinc Compounds
Surface Reconstruction and Atomic Arrangements
Surface reconstruction in gold-zinc alloys and at gold-ZnO interfaces plays a significant role in determining their surface reactivity and electronic properties. The arrangement of atoms at the surface can differ significantly from the bulk structure due to the minimization of surface energy. While specific details on surface reconstruction and atomic arrangements solely for gold-zinc compounds (intermetallics) were not extensively detailed in the provided search results, studies on gold and zinc oxide surfaces individually, and their interactions in composite materials, offer insights into potential behaviors.
For instance, the morphology of ZnO nanostructures, such as nanoplates exposing polar surfaces and nanorods exposing non-polar surfaces, influences the interaction with supported metal particles through metal-support interactions, which are intrinsically linked to the atomic arrangement of the support surface. acs.org In the case of Au/ZnO, atomic-resolution electron microscopy has been used to confirm the Zn-polar orientation of high-quality single crystal ZnO nanowires used in electrical measurements, indicating the importance of specific crystallographic orientations at the interface. acs.org The structure of Au particles on ZnO nanowires can involve twinning boundaries at the Au-ZnO interface, which could affect potential barriers. acs.org
Adsorption Behavior of Small Molecules on Gold-Zinc Surfaces
The adsorption of small molecules on gold-zinc surfaces, particularly on Au/ZnO composites, is crucial for their catalytic and sensing applications. The nature of the interaction between the adsorbate and the surface is influenced by the electronic and structural properties of the gold-zinc interface.
Studies on the adsorption of molecules on ZnO surfaces highlight the role of anchor groups like thiol, carboxyl, and phosphonate (B1237965) in facilitating attachment. Thiol groups are considered promising for functionalizing Au surfaces, forming robust Au-S bonds with a dissociation energy around 2.1 eV. rsc.orgbeilstein-journals.org The adsorption of thiol-based molecules on ZnO can lead to the formation of Zn-S bonds, improving properties relevant to sensing applications. rsc.org Density functional theory (DFT) has been utilized to study the adsorption of molecules on ZnO surfaces, revealing insights into physisorption and charge transfer processes. researchgate.net Charge density can concentrate around atoms at the interface, confirming the adsorption process. researchgate.net
In Au/ZnO systems, the adsorption of molecules is influenced by the metal-support interaction. For example, the interaction between Au particles and ZnO can enhance CO2 adsorption, which is relevant for piezo-electrocatalytic CO2 reduction. researchgate.net The activation of O2 by Au nanoparticles on a ZnO (101) support has also been investigated, highlighting the role of the interface in catalytic processes. unife.it
Interfacial Reactions and Interdiffusion in Thin Films
Interfacial reactions and interdiffusion in gold-zinc thin films and at Au-ZnO interfaces are critical phenomena that can affect the stability and performance of devices and catalysts. These processes involve the movement of atoms across the interface, potentially leading to the formation of alloys or new interfacial layers.
While direct information on interdiffusion in gold-zinc compound thin films was not specifically found, studies on Au/ZnO interfaces provide relevant insights. X-ray photoelectron spectroscopy (XPS) measurements on Au/ZnO structures have indicated Zn out-diffusion during Au evaporation. researchgate.net This suggests that atomic migration can occur at the interface during fabrication processes. The formation of a Schottky barrier at the Au-ZnO interface, a key feature in electronic devices, is influenced by the chemical reactions occurring at this interface, which can lead to an increase in oxygen vacancies near the interface. aip.org
In the context of catalysis, the formation of Au-Zn alloy has been observed during hydrogen treatment of Au/ZnO catalysts, which is linked to the reversibility of oxidative strong metal-support interactions. nih.gov This indicates that thermal treatments and the surrounding atmosphere can induce interfacial reactions and alloying.
Surface Redox Dynamics and Alloying/Dealloying Mechanisms
Surface redox dynamics and alloying/dealloying mechanisms are particularly relevant in gold-zinc systems used as catalysts, especially for reactions like CO2 hydrogenation. These dynamic processes at the surface can be linked to the active state of the catalyst and its performance.
Studies on silica-supported bimetallic Au-Zn alloys have shown that they are effective catalysts for the hydrogenation of CO2 to methanol (B129727). chemrxiv.orgacs.orgnih.gov In situ X-ray absorption spectroscopy (XAS) with gas-switching experiments has been used to study the subtle changes occurring at the surface of these catalysts during the reaction. chemrxiv.orgacs.orgnih.govethz.chresearchgate.net These studies identified an Au-Zn alloy that undergoes reversible redox changes under reaction conditions. chemrxiv.orgacs.orgnih.govresearchgate.net This reversible alloying and dealloying process is highlighted as playing a role in driving reactivity. chemrxiv.orgacs.org
Specifically, H2 pretreatment can promote the formation of an Au-Zn alloy. chemrxiv.org The oxidation (de-alloying) process is promoted by CO2 in the gas mixture, indicating that the gas phase composition can alter the distribution of Zn within the catalyst. chemrxiv.org The reversible nature of this process over multiple cycles suggests its importance in the catalytic mechanism. chemrxiv.org The electronic state of Au and its interactions with ZnO also play crucial roles in catalytic performance, such as in the oxidation of diesel particulate matter. acs.org The catalytic activation can be correlated with the redox states of Au species, with positively charged Au3+ species potentially being more active. acs.org
Investigation of Metal-Support Interactions (MSI) in Au-ZnO Composites
Metal-support interactions (MSI) in Au-ZnO composites are a critical aspect influencing their catalytic activity and stability. These interactions involve the chemical and physical interactions between the gold nanoparticles and the zinc oxide support.
Evidence of strong metal-support interactions (SMSI) between gold nanoparticles and ZnO nanorods has been reported, characterized by the encapsulation of gold nanoparticles by ZnO and electron transfer between gold and the support. nih.gov Techniques like transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), X-ray absorption spectroscopy (XAS), electron paramagnetic resonance (EPR), and FTIR spectroscopy of adsorbed CO have been used to characterize these interactions. nih.gov
In contrast to classical reductive SMSI observed in systems like TiO2-supported group VIII metals, the Au/ZnO nanorod system exhibits oxidative SMSI, leading to oxygen-induced burial and electron transfer from gold to the support. nih.gov This oxidative SMSI state is associated with positively charged gold nanoparticles, which significantly affect catalytic activity. nih.gov This oxidative SMSI can be reversed by hydrogen treatment, leading to AuZn alloy formation, de-encapsulation, and electron transfer from the support to Au. nih.gov
The specific surface planes of ZnO also affect MSI, influencing the shape and dispersion of metal particles. acs.org The lower Fermi energy level of ZnO can facilitate electron transfer from Au nanoparticles to the ZnO support, leading to positively charged Au clusters that impact catalytic activity. rsc.org This electron transfer can be reversed by H2 treatment. rsc.org Defects or vacancies in the ZnO support, such as oxygen vacancies, play pivotal roles in charge transfer and catalytic activity in Au/ZnO systems. rsc.orgresearchgate.net Oxygen vacancies in ZnO are considered active sites for methanol synthesis over Au/ZnO, and the presence of Au particles can enhance the number of exposed oxygen vacancies at the interface. researchgate.net
Formation and Characterization of Surface Barriers at Gold-Zinc Oxide Interfaces
The formation and characterization of surface barriers, specifically Schottky barriers, at gold-zinc oxide interfaces are fundamental to the electronic properties and performance of devices utilizing these materials.
A Schottky barrier is formed at the interface between gold and ZnO due to the difference in their work functions. The work function of ZnO is approximately 5.3 eV, which is greater than that of Au (5.1 eV), leading to electron transfer from Au to ZnO until the Fermi level equilibrates. mdpi.com The existence of a Schottky barrier at the Au-ZnO interface contributes to enhanced photoresponse characteristics in photodetectors by causing a significant drop in dark current. ingentaconnect.com
The electrical properties of Au-ZnO Schottky diodes are influenced by the characteristics of the Schottky barrier, impurity levels, series resistance, and interface states or layers between the Au and ZnO. aip.org Chemical reactions at the metal-ZnO interface play a crucial role in Schottky barrier formation, potentially increasing the density of oxygen vacancies near the interface. aip.org Oxygen plasma cleaning can be used to reduce surface oxygen defects before Au contact deposition, leading to improved current rectification and potential barrier properties. acs.orgaip.org The modulation of bulk and surface oxygen can dramatically increase the rectifying quality of Au contacts to ZnO nanowires. acs.org The presence of Zn vacancies near the Au/ZnO interface can also enhance the Schottky barrier height. researchgate.net
Characterization techniques such as current-voltage (I-V), capacitance-voltage (C-V), capacitance-frequency (C-f), and conductance-frequency (Gp/ω-ω) measurements are used to evaluate the electrical properties and interface states of Au-ZnO Schottky diodes. aip.org
Data Tables:
Based on the search results, specific quantitative data points for surface reconstruction, atomic arrangements, interdiffusion rates, or detailed adsorption energies for small molecules on gold-zinc alloys were not consistently available across the sources. However, some data related to interfacial properties and barrier characteristics in Au-ZnO systems were found.
Here is a table summarizing some relevant data points from the search results regarding Au-ZnO interfaces:
| Property | Value / Observation | System / Context | Source |
| Au-S bond dissociation energy | ~2.1 eV | Thiol adsorption on gold surfaces | beilstein-journals.org |
| ZnO Work Function | ~5.3 eV | Au-ZnO interface | mdpi.com |
| Au Work Function | ~5.1 eV | Au-ZnO interface | mdpi.com |
| Photocurrent Density (Jph) enhancement | ~50 times higher than pure ZnO NRs at 1 V applied bias | 4 min Au/ZnO NRs vs pure ZnO NRs for PEC water splitting | mdpi.com |
| Rectifying Ratio | > 8000 | Au/ZnO nanocrystal Schottky diodes with HT seed layer | researchgate.net |
| Schottky Barrier Height | 0.79 eV | Au/ZnO nanocrystal Schottky diodes with HT seed layer | researchgate.net |
| Interface state density (ZnO film) | 1.38 × 108 cm-2 eV-1 | Au/ZnO Schottky diodes | aip.org |
| Interface state density (ZnO thin film) | 17.3 × 1013 cm-2 eV-1 | Au/ZnO thin film Schottky diode | aip.org |
| Interface state density (ZnO NR-based) | 3.74 × 1011–7.98 × 1010 cm-2 eV-1 | Au/ZnO NR-based Schottky diodes | aip.org |
| Gas response to 10 ppm NO2 | ~47 times higher than non-modified ZnO | Au-modified ZnO films | mdpi.com |
| Sensitivity to NO2 | 39.96% ppm-1 | Au-modified ZnO films | mdpi.com |
| Limit of detection for NO2 | 26 ppb | Au-modified ZnO films | mdpi.com |
Interactive Data Table:
Advanced Phase Transformation Research in Gold Zinc Alloys
Martensitic Transformations and Shape Memory Behavior
Martensitic transformations in Au-Zn alloys are diffusionless, displacive solid-state phase transitions that can lead to shape memory effects. arxiv.orguowblogs.com This phenomenon allows a material deformed in its low-temperature martensitic phase to recover its original shape upon heating to the high-temperature austenitic phase. arxiv.orguowblogs.com The parent phase in near-equiatomic Au-Zn alloys is typically a B2 ordered cubic structure (austenite). arxiv.orgwikipedia.org Upon cooling, this transforms into a lower-symmetry martensitic phase, which for AuZn is reportedly rhombohedral (R-phase) or possibly other complex structures depending on composition and conditions. researchgate.netosti.gov The thermoelastic nature of this transformation, characterized by a small thermal hysteresis, is key to the shape memory effect. arxiv.org
First-Order vs. Second-Order Phase Transition Nature
The nature of the martensitic transformation in AuZn, specifically whether it is a first-order or second-order transition, has been a subject of investigation. Historically, thermoelastic martensitic transformations have been described as first-order, involving discontinuous changes in properties like volume and elastic moduli. arxiv.org However, studies on AuZn, particularly near equiatomic composition, suggest behavior that lies at the borderline between first-order and continuous (second-order) transitions. arxiv.org
First-principles calculations examining the phase transition in AuZn have indicated that it is a weak first-order phase transition. aps.orgresearchgate.net These calculations revealed a small free-energy barrier between the high-temperature B2 phase and the low-temperature rhombohedral (R) phase. aps.orgresearchgate.net The calculated theoretical transformation temperature and entropy change align well with experimental observations for a first-order transition, albeit a weak one. aps.org The high-temperature phase is thought to be stabilized by the contribution of low-energy phonon modes to the lattice entropy. aps.org
Despite the theoretical indications of a weak first-order transition, experimental observations, such as the lambda-like shape of the specific heat data near the transformation temperature, have raised the possibility of a fundamentally different behavior compared to other thermoelastic martensites. arxiv.org This suggests that the low transformation temperature of AuZn might influence the transition's characteristics, making it appear closer to a continuous transition in some experimental measurements. arxiv.org
Compositional Dependence of Transformation Temperatures and Mechanisms
The martensitic transformation temperatures in Au-Zn alloys are strongly dependent on composition. arxiv.orgresearchgate.net In the binary Au-Zn system, the martensitic start (Ms) and finish (Mf) temperatures on cooling, and the austenite (B1171964) start (As) and finish (Af) temperatures on heating, vary with the zinc content. arxiv.org For compositions near equiatomic, the separation between Ms and Mf, and As and Af, is relatively small, indicating a narrow hysteresis loop. arxiv.org For instance, at approximately 50 atomic percent Zn, the Ms and Mf curves are nearly superimposed, suggesting a very narrow hysteresis. arxiv.org As the zinc content deviates from stoichiometry, the separation between these temperatures increases. arxiv.org
The transformation temperature generally increases with increasing mole fraction of Zn in the Au-Zn system, at least up to a certain point where a critical point may occur. arxiv.org Beyond this point, the transformation temperature might show a slight decrease. arxiv.org
In ternary systems like gold-copper-zinc, the martensitic transformation temperature also exhibits a complex dependence on composition. scispace.com While the Ms temperature falls with increasing zinc content in the binary copper-zinc system, it rises with increasing zinc in the binary gold-zinc system. scispace.com In the ternary Au-Cu-Zn system, near the Heusler composition (approximately Au₂₅Cu₂₅Zn₅₀), the Ms temperature can increase to a maximum and then fall again as copper replaces gold. scispace.com This compositional flexibility in ternary systems allows for tailoring the transformation temperature and optimizing other properties like ductility and strength. scispace.com
Microscopic Mechanisms of Phase Transformations
The martensitic transformation in Au-Zn alloys involves a displacive mechanism where atoms shift cooperatively, rather than through diffusion. arxiv.orgresearchgate.net This transformation in AuZn is believed to occur as the cubic unit cell of the austenite phase distorts along specific crystallographic directions, such as the arxiv.org direction. oaepublish.com This distortion, combined with a strain and commensurate shuffle, leads to the formation of the lower-symmetry martensite (B1171850) phase. oaepublish.com In AuZn, the martensite phase can form along multiple orientations corresponding to the body diagonals of the austenite, and these variants contribute to the macroscopic shape memory effect. oaepublish.com
Research suggests that electronic factors, specifically Fermi surface nesting, may play a substantial role in driving the martensitic transition in metallic shape memory alloys like AuZn. oaepublish.com Changes in magnetoresistance at the transition temperature indicate an alteration of the Fermi surface. oaepublish.com The agreement between observed low-temperature quantum oscillations and band-structure calculations, along with the magnetoresistance change, supports the idea that a Fermi surface nesting event could be the driving mechanism. oaepublish.com A slight incommensurability of the proposed nesting vector might lead to a reversible symmetry reduction in the unit cell, contributing to the shape memory effect. oaepublish.com
First-principles calculations have also investigated the microscopic reasons for the martensitic transformation in AuZn. researchgate.net Phonon anomalies in the acoustic branch along specific directions have been observed, which are associated with the structural transformation. researchgate.net The calculated Fermi surface of the B2 phase of AuZn shows large portions that are nested with each other by a translation vector associated with a soft mode, further supporting the electronic driving mechanism. researchgate.net Strong electron-phonon coupling is also suggested as a likely operative mechanism for the B2 to rhombohedral transformation in AuZn. researchgate.net
Order-Disorder Transitions in Gold-Zinc Intermetallic Phases
Order-disorder transitions are another type of phase transformation observed in Gold-Zinc intermetallic phases. These transitions involve changes in the arrangement of different atomic species within the crystal lattice. At higher temperatures, the atoms may be randomly distributed on the lattice sites (disordered state), while at lower temperatures, they can arrange themselves in a specific, ordered pattern.
In intermetallic compounds, the ordered state typically has higher bond energies, making it more thermodynamically stable at lower temperatures. nsf.gov The transition from a disordered to an ordered state is generally accompanied by a negative change in enthalpy and entropy, as the system becomes more organized. nsf.gov
The Au-Zn system contains several intermetallic compounds, and some of these can undergo order-disorder transitions. For example, the B2 ordered structure, which is the parent phase for the martensitic transformation in near-equiatomic AuZn, is itself an ordered phase. The formation of such ordered phases from a disordered solid solution occurs below a critical transition temperature. nsf.gov
Research on intermetallic nanoparticles, including those containing Au and Zn, has shown that they can exhibit size-dependent disorder-to-order phase transformations. researchgate.netarxiv.org This can make it challenging to control both the phase and the size of the nanomaterial during synthesis. researchgate.netarxiv.org Synthetic methods often involve thermal annealing of disordered alloys to induce ordering. nsf.govarxiv.org However, achieving ordered intermetallic compounds can require specific strategies to overcome the energy barrier for the transition, especially at lower temperatures. nsf.gov
While the search results specifically mention order-disorder transitions in the context of intermetallic compounds generally and their synthesis nsf.govarxiv.org, direct detailed research findings solely focused on the order-disorder transitions within specific Au-Zn intermetallic phases (other than the B2 ordering as a precursor to martensite) were not extensively detailed in the provided snippets. However, the principle of order-disorder transitions is relevant to the stability and formation of the ordered intermetallic phases present in the Au-Zn system.
High-Pressure and Non-Equilibrium Phase Diagram Studies
Studying phase transformations under high pressure and non-equilibrium conditions provides valuable insights into the stability of different phases and the kinetics of transformations that may not be observable under ambient conditions.
High-pressure studies on pure zinc, a component of the Au-Zn system, have explored its phase diagram up to very high pressures and temperatures. csic.es These studies indicate that zinc retains its hexagonal close-packed (hcp) structure up to high pressures and melting temperatures. csic.es An interesting observation in pure zinc under pressure is the decrease in its axial ratio (c/a), which reaches a value of approximately around 10 GPa. csic.esresearchgate.net This phenomenon, along with a change in the pressure dependence of the axial ratio, could be indicative of an isomorphic second-order phase transition induced by pressure in zinc. csic.es While this is for pure zinc, it highlights the influence of pressure on the structural parameters of a constituent element, which can impact the behavior of Au-Zn alloys under similar conditions.
Non-equilibrium conditions, such as rapid cooling or solidification rates, can lead to the formation of metastable phases or microstructures that are not predicted by the equilibrium phase diagram. While specific detailed studies on the non-equilibrium phase diagram of Au-Zn alloys were not extensively covered in the provided snippets, the concept is relevant to understanding structures formed during processes like rapid solidification or thin-film deposition. The equilibrium phase diagram of Au-Zn itself shows complex behavior with multiple intermetallic phases. snu.ac.kr Understanding deviations from this equilibrium under non-equilibrium processing is important for materials design.
The thermodynamic assessment of the Au-Zn binary system using methods like CALPHAD is crucial for understanding the stable phases and their relationships under equilibrium conditions. snu.ac.kr However, non-equilibrium processing can result in structures and phase distributions that differ significantly from these predictions.
Influence of Solute Redistribution on Phase Growth
Solute redistribution plays a significant role in phase growth during solidification and solid-state transformations in alloys, including the Au-Zn system. During solidification, as the solid phase forms, the solute atoms (either gold or zinc, depending on the composition and the solidifying phase) may be preferentially rejected into or incorporated into the remaining liquid. This leads to variations in solute concentration ahead of the solidification front, known as constitutional supercooling, which can influence the morphology of the growing solid (e.g., planar, cellular, or dendritic growth). mdpi.comd-nb.info
In solid-state transformations, such as the formation and growth of intermetallic phases, solute atoms must diffuse to the growing interface. The rate of this diffusion and the partitioning of solute between the parent and product phases influence the kinetics of phase growth and the resulting microstructure. mdpi.comd-nb.info
While the provided snippets discuss solute redistribution in the context of solidification and diffusion in other alloy systems like TiAl and Cu-Zn mdpi.comd-nb.infotandfonline.com, the general principles apply to Au-Zn alloys. For instance, during the formation of intermetallic compounds in the Au-Zn system, the diffusion of gold and zinc atoms is necessary for the ordered structures to form and grow. The rate of this diffusion can be influenced by factors like temperature, pressure, and the presence of defects.
In the context of electrochemically induced phase transformations in Cu-Zn alloys, solute (zinc) is dissolved from the lattice, initiating a reorganization of the crystal into an intermetallic phase. researchgate.netarxiv.org This process involves the interdiffusion of constituent elements. arxiv.org While this specific method was demonstrated for Cu-Zn, it illustrates how controlled solute removal and subsequent redistribution can drive phase transformations.
The distribution coefficient of gold in zinc, which describes how gold partitions between the solid and liquid phases during solidification, has been experimentally determined for dilute Au-Zn alloys. This parameter is important for understanding solute redistribution during the solidification of zinc-rich alloys.
The influence of solute redistribution is also critical in processes like homogenization annealing, where compositional segregation is reduced through diffusion, leading to the growth of equilibrium phases. tandfonline.com The rate of phase growth during such treatments is dependent on factors like the diffusion mechanism and the characteristics of the interdiffusion zones. tandfonline.com
Thermodynamic Driving Forces and Electronic Contributions to Phase Stability
The phase stability of Gold-Zinc (Au-Zn) alloys is governed by a complex interplay of thermodynamic driving forces and electronic structure effects. Understanding these factors is crucial for predicting and controlling phase transformations in this system. The Au-Zn system is known for its rich phase diagram, featuring numerous intermetallic compounds and solid solutions, which makes it an excellent prototype for studying phase accessibility. researchgate.netmdpi.com
Thermodynamic stability is fundamentally determined by the Gibbs free energy of formation (ΔGf) for each phase, which is influenced by enthalpy of formation (ΔHf) and entropy contributions (temperature-dependent). A more negative Gibbs free energy indicates greater stability. Experimental measurements, particularly using techniques like calorimetry, provide direct data on enthalpies of formation for intermetallic compounds. nih.gov Computational methods, such as the CALPHAD (CALculation of PHAse Diagram) approach, are widely used to model the thermodynamic properties of the Au-Zn system and calculate phase diagrams based on experimental data and theoretical models. researchgate.netmdpi.com These models often employ expressions like the Redlich-Kister polynomial for excess Gibbs energies of solution phases. researchgate.netmdpi.com
Research indicates that the activity curves for the liquid Au-Zn system show significantly negative deviations from Raoult's law, suggesting a strong affinity between gold and zinc atoms. jst.go.jp This strong interaction contributes to the negative enthalpies of formation observed for many Au-Zn intermetallic phases, acting as a significant driving force for their formation and stability.
Electronic contributions play a critical role in the stability of certain Au-Zn phases, particularly the Hume-Rothery phases like the γ-brass type structures. The stability of these phases is often explained by the Hume-Rothery rules, which relate phase stability to the valence electron concentration (vec). iastate.eduacs.orgnih.gov Electronic structure calculations, such as those using the tight-binding linear muffin-tin orbital method with the atomic-sphere approximation (TB-LMTO-ASA), have shown the presence of a well-pronounced pseudogap at the Fermi level for compositions corresponding to γ-brass type phases in the Au-Zn system, consistent with the Hume-Rothery interpretation. researchgate.netiastate.eduacs.orgnih.gov This pseudogap signifies a reduction in the density of states at the Fermi level, which can lower the electronic energy and contribute to the stability of the structure.
Detailed electronic structure studies on bcc XZn (where X = Cu, Ag, Au) alloys, including AuZn, have revealed that the phase stability and anomalies in their formation are influenced by a competition between atomic-size effects and the spatial extent of the noble-metal d-orbitals. osti.govaps.orgosti.govresearchgate.net Charge density studies and pair-potential modeling indicate that the effective Au-Zn bond is significantly stronger than the Ag-Zn bond. osti.govaps.orgosti.govresearchgate.net While increased atomic core size initially weakens the bonding from CuZn to AgZn, the larger spatial extent of the d-orbitals for higher principal quantum numbers becomes more dominant, increasing the bonding strength from AgZn to AuZn. osti.govaps.orgosti.govresearchgate.net This stronger bonding in AuZn contributes to its phase stability compared to AgZn.
Furthermore, the stability of the hexagonal close-packed (hcp) phases in the Zn-rich part of the Au-Zn system is also influenced by electronic effects. These systems, like Cu-Zn and Ag-Zn, exhibit two distinct hcp phases, with the terminal solid solution of Zn showing an anomalously high c/a ratio attributed to a specific electronic contribution to the Gibbs energy for Zn-rich compositions. This electronic stabilization near pure Zn makes it challenging to model the thermodynamic properties of these phases within a single dataset.
The presence of vacancies can also influence the stability of Au-Zn phases. In the rhombohedrally distorted γ-Au-Zn phases, single-crystal refinements have shown that the vacancy content increases with increasing Zn content or valence-electron concentration. iastate.eduacs.orgnih.gov These vacancies play a critical role in maintaining the valence electron concentration within the optimal range for γ-brass structures, thereby contributing to their stability. iastate.edu
Data from thermodynamic assessments and electronic structure calculations provide valuable insights into the factors driving phase stability in Au-Zn alloys. While experimental data on formation enthalpies for specific Au-Zn intermetallic compounds are available, comprehensive tables covering all phases and compositions specifically focusing on the thermodynamic and electronic contributions to their stability are often derived from CALPHAD modeling and theoretical calculations.
Below is a representation of how data on phase compositions and structural types, relevant to discussions of stability, might be presented:
| Phase Designation | Approximate Composition (at. % Zn) | Crystal Structure Type | Relevant Stability Factors |
| β' (AuZn) | ~50 | B2 (ordered bcc) | Strong Au-Zn bonding, electronic contributions osti.govaps.orgosti.govtdl.org |
| γ | 58 - 69 | Rhombohedrally distorted γ-brass (Cr5Al8 type) | Hume-Rothery stabilization (pseudogap at Fermi level), valence electron concentration, vacancy content iastate.eduacs.orgnih.gov |
| ε | Near 75 | Hexagonal | Thermodynamic stability, potentially electronic effects researchgate.net |
| δ | Near 79 | Orthorhombic | Thermodynamic stability researchgate.net |
| HCP_ZN | Zn-rich solid solution | hcp (anomalous c/a ratio) | Electronic stabilization at high Zn concentrations |
Further detailed research findings from electronic structure calculations highlight the nature of bonding in Au-Zn alloys. The valence s and p orbitals of Zn and Au show nearly free-electron-like parabolic bands, while the Au 5d states contribute significantly to the density of states at approximately 5 eV below the Fermi level. iastate.edu The pseudogap at the Fermi level is a characteristic feature of γ brasses and related Hume-Rothery phases. iastate.edu
Research Applications of Gold Zinc Compounds in Catalysis
Gold-Zinc Cooperative Catalysis in Organic Reactions
The cooperative effect between gold and zinc centers has been explored in several organic reactions, enabling challenging transformations with high efficiency.
Hydrocarboxylation of Internal Alkynes
Cooperative gold-zinc catalysis has been successfully applied to the 7-exo-dig hydrocarboxylation of nonactivated internal alkynes featuring flexible linker chains. This process yields ε-exo-alkylidene ε-lactones in good to excellent yields. thieme-connect.comresearchgate.net The catalytic system involves an imidazo[1,5-a]pyridinylidene ligand incorporating a bipyridine coordination site. thieme-connect.comresearchgate.net The high catalytic activity observed is attributed to the proximity effect of the gold and zinc sites, which facilitates a dual activation mechanism. thieme-connect.comnih.gov In this proposed mechanism, a cationic gold atom activates the alkyne, while a basic zinc salt activates the carboxylic acid. nih.govacs.org
Selective Oxidation of Alcohols and Hydrocarbons
Supported gold catalysts, including those on zinc oxide, have shown efficacy in the selective oxidation of alcohols and hydrocarbons. csic.esnih.govd-nb.info For instance, gold catalysts supported on ZnO have demonstrated high initial activity and selectivity towards acetic acid in the oxidation of ethanol (B145695). d-nb.info Under conditions with a slight oxygen deficiency, ethanol conversions exceeding 90% and acetic acid selectivities above 95% were achieved. d-nb.info With a slight excess of oxygen, ethanol conversion reached 99.4% and acetic acid selectivity was 99.8%. d-nb.info This highlights the potential of gold-zinc oxide systems for producing value-added chemicals through selective oxidation.
Catalytic Activity in Carbon Dioxide Hydrogenation to Methanol (B129727)
Gold-zinc catalysts have been investigated for the hydrogenation of carbon dioxide (CO₂) to methanol. acs.orgchemrxiv.orgacs.org Silica-supported bimetallic Au-Zn alloys, prepared by surface organometallic chemistry (SOMC), have been shown to be proficient catalysts for this reaction. acs.orgchemrxiv.orgacs.org Although the active state of these catalysts is not fully understood, in situ X-ray absorption spectroscopy (XAS) studies combined with gas-switching experiments have provided insights into the subtle changes occurring at the catalyst surface during the reaction. acs.orgchemrxiv.orgacs.org These studies indicate the formation of an Au-Zn alloy that undergoes reversible redox changes under reaction conditions, and these processes are correlated with methanol formation, highlighting the importance of surface alloying and dealloying in driving reactivity. acs.orgchemrxiv.orgacs.org Gold nanoparticles supported on ZnO or In₂O₃ have been noted to favor methanol formation during CO₂ hydrogenation, in contrast to supports like CeO₂, TiO₂, or Al₂O₃ which favor CO. acs.org
Electrocatalytic Research Applications
Gold-zinc materials have also been explored as electrocatalysts for important reactions in energy conversion.
Oxygen Reduction Reaction (ORR) Enhancement
Gold-zinc systems have shown promise in enhancing the Oxygen Reduction Reaction (ORR), a crucial process in fuel cells and metal-air batteries. researchgate.netacs.orgnih.govacs.org For example, gold nanoparticles incorporated into a zinc-based metal-organic framework (Au@Zn-MOF) have demonstrated efficient electrocatalytic activity towards ORR under acidic conditions. researchgate.net This catalyst exhibited an ORR onset potential at 0.45 V (vs. RHE). researchgate.net In another study, the incorporation of gold into ordered intermetallic PdZn/C (Au-O-PdZn/C) yielded a catalyst with superior durability for ORR in alkaline media, showing less than 10% loss in mass activity after 30,000 potential cycles. acs.orgnih.govacs.org This enhanced durability is attributed to the ordered structure and the stabilizing effect of gold atoms. acs.orgnih.gov
Hydrogen Evolution Reaction (HER)
While research on gold-zinc catalysts specifically for the Hydrogen Evolution Reaction (HER) is less extensive compared to other applications, some studies suggest their potential or explore related bimetallic systems. Gold nanoparticles themselves have been reported to be active in HER in acidic media. researchgate.net Although the provided search results did not yield direct studies focused solely on Au-Zn bimetallic catalysts for HER, the research on Au@Zn-MOF mentions its efficient electrocatalytic activity towards HER under acidic conditions, with an onset potential of 0.02 V (vs. RHE) and a Tafel slope of 87 mV in N₂ saturated solution. researchgate.net This indicates that combining gold with zinc in certain structures can facilitate the HER. The HER mechanism in acidic conditions generally involves the reduction of protons to form adsorbed hydrogen atoms (Volmer step), followed by either the Tafel or Heyrovsky reaction to produce molecular hydrogen. acs.org
Data Table: Selected Catalytic Performance Data
| Reaction | Catalyst Type | Conditions | Key Finding | Source |
| Hydrocarboxylation of Internal Alkynes | Gold-Zinc Cooperative Catalyst | - | High yields of ε-exo-alkylidene ε-lactones | thieme-connect.comresearchgate.net |
| Selective Oxidation of Ethanol to Acetic Acid | Au/ZnO | Slight O₂ deficiency | >90% conversion, >95% selectivity to acetic acid | d-nb.info |
| Selective Oxidation of Ethanol to Acetic Acid | Au/ZnO | Slight O₂ excess | 99.4% conversion, 99.8% selectivity to acetic acid | d-nb.info |
| CO₂ Hydrogenation to Methanol | Silica-supported Au-Zn alloys | - | Proficient catalysts; surface redox changes correlate with methanol formation | acs.orgchemrxiv.orgacs.org |
| Oxygen Reduction Reaction (ORR) | Au@Zn-MOF | Acidic conditions | Onset potential at 0.45 V vs. RHE | researchgate.net |
| Oxygen Reduction Reaction (ORR) | Au-O-PdZn/C | Alkaline media | Superior durability, <10% MA loss after 30,000 cycles | acs.orgnih.govacs.org |
| Hydrogen Evolution Reaction (HER) | Au@Zn-MOF | Acidic conditions (N₂ saturated) | Onset potential of 0.02 V vs. RHE, Tafel slope 87 mV | researchgate.net |
Environmental Catalysis Research
Gold-zinc catalysts are being investigated for their potential in addressing environmental issues, particularly in the purification of air and the treatment of polluted water.
Low-Temperature CO Oxidation and Air Purification
Low-temperature carbon monoxide (CO) oxidation is a crucial reaction for air purification, especially in enclosed environments or for treating exhaust streams. Supported gold catalysts, particularly those on metal oxides like ZnO, have shown outstanding performance in oxidizing CO to CO₂ even at temperatures below 0 °C. researchgate.net
Research has demonstrated that gold catalysts supported on ZnO-ZrO₂ mixed oxides exhibit high CO conversion at low temperatures, such as -5 °C. The incorporation of ZnO into the ZrO₂ support promotes high dispersion of gold nanoparticles and a narrow size distribution. mdpi.com The interaction between Zr, O, and Zn is stronger than in single Au/ZrO₂ and Au/ZnO catalysts, leading to an increased presence of Au¹⁺ and Zr³⁺ species, which are believed to play a crucial role in CO conversion. mdpi.com
The catalytic activity of Au/ZnO for low-temperature CO oxidation is influenced by the catalyst preparation method and subsequent heat treatments. acs.org Reduction in a hydrogen atmosphere can lead to smaller gold particles and a higher amount of Au⁰ species, resulting in better activity. acs.org Furthermore, heat treatment in air before the CO oxidation reaction can significantly enhance the catalytic activity of Au/ZnO prepared by hydrogen reduction. acs.org This enhancement is attributed to the creation of oxygen vacancies in the ZnO support, which serve as sites for the activation of O₂ around the perimeter interface of gold nanoparticles and the support. acs.org
Studies on gold supported on Zn-modified ceria catalysts have also shown improved activity in CO oxidation compared to unmodified Au/CeO₂. csic.es This enhanced activity is linked to a higher metallic dispersion of gold on the CeZn support surface. csic.es The improved gold dispersion and resulting higher CO oxidation activity are thought to be related to high electron density sites on the catalyst surface, arising from the Au-Ce-Zn interaction. csic.es
Data from research on Au/ZnO-ZrO₂ catalysts highlights the impact of gold loading and activation temperature on CO conversion at low temperatures. mdpi.com
| Catalyst Composition | Activation Temperature (°C) | CO Conversion at -5 °C (%) |
| 3Au/5ZnO-ZrO₂ | 200 (Air) | High |
| 3Au/5ZnO-ZrO₂ | 200 (Hydrogen) | Lower |
| 1Au/5ZnO-ZrO₂ | 200 (Air) | Lower |
Photocatalytic Degradation of Organic Pollutants (e.g., Rhodamine B)
Photocatalysis, utilizing light energy to drive chemical reactions, is a promising method for the degradation of organic pollutants in water. Gold-zinc oxide nanoparticles have been explored for their photocatalytic activity in degrading dyes like Rhodamine B (RhB). doi.org
Studies have shown that gold-decorated ZnO (Au-ZnO) nanoparticles synthesized using green methods exhibit enhanced photocatalytic degradation of RhB under UV light irradiation compared to bare ZnO nanoparticles. doi.org The presence of gold on ZnO nanoparticles can lead to a decrease in the energy band-gap of ZnO, enabling visible light absorption and thus enhancing photodegradation activity. doi.org The improved efficiency is attributed to gold's role in controlling the amount of electrons and suppressing the electron-hole recombination rate at the ZnO surface. doi.org
The degradation efficiency of RhB using Au-ZnO nanoparticles is influenced by factors such as pH and catalyst dose. doi.org Optimal degradation is often observed at basic pH levels. researchgate.net Increasing the catalyst dose can initially increase the degradation efficiency by providing more active sites, but beyond a certain point, it may lead to decreased efficiency. doi.org
Research on gold-doped ZnO nanoparticles synthesized using plant extracts has also demonstrated high photocatalytic degradation efficiency of methyl orange dye under both UV and visible light conditions. Gold-doped ZnO nanoparticles showed significantly higher degradation rates compared to undoped ZnO nanoparticles.
Data on the photocatalytic degradation of Rhodamine B by ZnO and Au-ZnO nanoparticles illustrates the enhancement provided by gold decoration. doi.org
| Catalyst | Degradation Efficiency of RhB (%) (UV irradiation, 180 min) |
| ZnO | 74 |
| Au-ZnO | 85 |
Further studies at optimal catalyst dose (0.4 g/L) for Au-ZnO nanoparticles showed even higher degradation efficiency. doi.org
| Catalyst Dose (g/L) for Au-ZnO | Degradation Efficiency of RhB (%) (UV irradiation, 180 min) |
| 0.2 | 70 |
| 0.3 | 85 |
| 0.4 | 99 |
| 0.5 | 82 |
Desulfurization of Hydrocarbons
The removal of sulfur compounds from hydrocarbons is essential to meet environmental regulations and protect catalysts used in downstream processes. Zinc oxide is widely used as a desulfurization adsorbent for removing hydrogen sulfide (B99878) (H₂S) and other small molecular organic sulfides from various feedstocks, including oil, gas, and synthesis gas. made-in-china.commade-in-china.com The desulfurization reaction with zinc oxide is a chemical absorption process, forming zinc sulfide. made-in-china.com
While the provided search results primarily highlight the use of zinc oxide alone or in combination with silver oxide for desulfurization made-in-china.commade-in-china.comgoogle.com, the alloying of palladium with gold or silver has been shown to improve its resistance to sulfur compounds in catalytic applications samaterials.com. This suggests a potential, though not explicitly detailed in the provided results, for gold-zinc materials or composites to exhibit beneficial properties in desulfurization or in catalysts used in sulfur-containing environments. However, direct research findings specifically on gold-zinc compounds as the primary catalyst for hydrocarbon desulfurization were not prominently featured in the search results. Zinc oxide desulfurizers are effective in reducing hydrogen sulfide content to very low levels and have high sulfur capacity. made-in-china.commade-in-china.com
Fundamental Studies of Catalytic Mechanisms
Understanding the fundamental catalytic mechanisms is crucial for designing more efficient gold-zinc catalysts. Research in this area focuses on identifying active sites, understanding the role of electronic effects, and establishing structure-activity relationships.
Role of Active Sites and Electronic Effects
Active sites in heterogeneous catalysis are specific atomic sites on the catalyst surface where reactions occur. mdpi.comresearchgate.net These sites often have unsaturated valence features or are located at surface discontinuities like steps, edges, and interfaces. researchgate.net In gold-zinc catalysts, the interface between gold nanoparticles and the zinc oxide support is considered crucial for catalytic activity. acs.orgrsc.org
Electronic effects, such as charge transfer between the metal and the support, play a significant role in determining the catalytic performance. In contrast to classical charge transfer from support to metal, electron transfer from gold to ZnO has been observed, facilitated by the lower Fermi energy level of ZnO. rsc.org This electron transfer is associated with positively charged gold clusters, which influence catalytic activity. rsc.org Interestingly, this charge transfer can be reversed by hydrogen treatment. rsc.org
The presence of oxygen vacancies in the ZnO support can also act as nucleation sites for gold nanoparticles and influence the activation of oxygen, which is critical for oxidation reactions like CO oxidation. acs.orgcsic.es The interaction between gold, oxygen vacancies, and zinc sites at the interface (e.g., Au–Oᵥ–Zn) has been identified as a key factor influencing catalytic performance in reactions like oxidative coupling. acs.org Density functional theory (DFT) calculations are used to understand the adsorption and activation of reactants at these interfacial sites. acs.org
Studies on zinc single atoms confined within layered materials like 1T-MoS₂ have shown that controlling the coordination environment and electronic states of the metal centers can enhance catalytic performance. nih.gov In this case, confined zinc atoms donate electrons to coordinated sulfur atoms, affecting the adsorption energy of reaction intermediates. nih.gov While this example is not directly about gold-zinc compounds, it illustrates the importance of electronic effects and coordination environment of zinc in catalysis.
Structure-Activity Relationships in Au-Zn Catalysts
Establishing structure-activity relationships involves correlating the structural properties of a catalyst (e.g., particle size, morphology, crystal structure, surface composition) with its catalytic performance. For gold-zinc catalysts, several structural aspects are known to influence their activity.
The size of gold nanoparticles is a critical parameter, with smaller particles often exhibiting higher catalytic activity in reactions like CO oxidation. csic.escjcatal.com The textural properties of the support material, such as pore volume and pore size distribution, can influence the size of supported gold nanoparticles and thus the catalytic activity. cjcatal.com
The nature of the support material and the interaction between gold and the support are also key factors. For instance, the addition of ZnO to a ZrO₂ support improved the catalytic performance of gold catalysts for low-temperature CO oxidation, which was linked to improved physicochemical characteristics and enhanced gold dispersion. mdpi.com
The specific crystallographic planes and surface structures of the support and the gold nanoparticles can also affect activity. mdpi.com Defects in the support structure, such as oxygen vacancies, can serve as anchoring sites for gold nanoparticles and influence their dispersion and electronic state, impacting catalytic performance. acs.orgcsic.es
The composition and structure of mixed metal oxides used as supports for gold can significantly influence catalytic activity. frontiersin.org Studies on gold supported on Ce-Fe mixed oxides, for example, showed that the presence of ceria and iron oxides improved catalytic performance for CO oxidation compared to a bare alumina (B75360) support. frontiersin.org While this example is not specific to zinc, it highlights the principle of how support composition affects the structure-activity relationship in supported gold catalysts.
In Au/ZnO catalysts, the concentration of interfacial oxygen vacancies (Au–Oᵥ–Zn) has been identified as a catalytic descriptor, showing a correlation with catalytic performance in oxidative coupling reactions. acs.org This indicates that the specific atomic arrangement and defects at the gold-zinc oxide interface are crucial for determining activity. acs.org
Interactive Data Table:
| Catalyst System | Reaction | Key Structural/Electronic Factor(s) | Observed Effect on Activity | Source |
| Au/ZnO-ZrO₂ | Low-Temperature CO Ox. | Au dispersion, Au¹⁺ and Zr³⁺ species, Zr-O-Zn interaction | Enhanced CO conversion at low temperature. mdpi.com | mdpi.com |
| Au/ZnO | Low-Temperature CO Ox. | Preparation method, heat treatment, oxygen vacancies, perimeter interface | Activity influenced by reduction atmosphere and air treatment. acs.org Enhanced activity with air treatment. acs.org | acs.org |
| Au/Zn-modified Ceria | CO Oxidation | Higher metallic dispersion of Au, Au-Ce-Zn interaction | Improved CO oxidation activity. csic.es | csic.es |
| Au-ZnO Nanoparticles | Photocatalytic RhB Deg. | Au decoration, energy band-gap modification, electron-hole separation | Enhanced degradation of RhB under UV light. doi.org | doi.org |
| Au/ZnO | Oxidative Coupling | Interfacial oxygen vacancy (Au–Oᵥ–Zn) concentration | Correlation with catalytic performance. acs.org | acs.org |
Research Applications of Gold Zinc Compounds in Optoelectronics and Plasmonics
Localized Surface Plasmon Resonance (LSPR) in Au-ZnO Hybrid Structures
Localized Surface Plasmon Resonance (LSPR) is a phenomenon occurring in metallic nanostructures where incident photons resonantly couple with the collective oscillations of free electrons at the metal surface. acs.org This resonance is highly sensitive to the size, shape, and surrounding dielectric medium of the nanoparticles. aip.org In Au-ZnO hybrid structures, the LSPR of gold nanoparticles can significantly influence the optical properties of the composite material. acs.org The presence of Au NPs on or embedded within a ZnO matrix introduces a plasmonic response, typically in the visible light region, which is distinct from the UV absorption characteristic of ZnO. acs.orgmdpi.com
Plasmon-Enhanced Light Absorption and Scattering
The LSPR effect in Au-ZnO hybrid structures leads to enhanced light absorption and scattering. acs.orgnih.gov Gold nanoparticles act as nanoantennas, concentrating the electric field in their vicinity when excited at their plasmon frequency. acs.org This local field enhancement can significantly increase the absorption of light by the adjacent ZnO material. nih.gov For instance, Au-ZnO nanocomposites show enhanced absorption in the visible region due to the LSPR of Au NPs, in addition to the UV absorption of ZnO. aip.orgmdpi.com This enhanced absorption is beneficial for applications such as photocatalysis and solar cells, where efficient light harvesting is crucial. mdpi.comscientific.net Studies have shown that the improved photocatalytic performance of ZnO-Au NPs is likely due to enhanced absorption across the entire wavelength range, particularly in the UV region and the LSPR region. mdpi.com
Furthermore, the coupling between the LSPR of Au and the excitonic transitions in ZnO can lead to efficient charge separation and transfer, reducing electron-hole recombination in ZnO and thereby enhancing its photoactivity. mdpi.comscientific.net The transfer of energetic "hot electrons" from the excited gold plasmons to the conduction band of ZnO across the Schottky barrier formed at the Au-ZnO interface is a key mechanism contributing to enhanced photoresponse. aip.org
Tunability of Plasmonic Properties via Size and Composition
Compositional variations, such as the concentration of gold within the ZnO matrix, also influence the plasmonic response. acs.orgmdpi.com As the Au concentration increases in ZnO-Au nanocomposites, a redshift of the surface plasmon resonance peak can be observed. mdpi.com Annealing temperature is another parameter that can be used to tune the LSPR of Au nanoparticles embedded in a ZnO matrix, with higher annealing temperatures leading to a redshift in the LSPR peak. researchgate.net
The ability to tune the LSPR allows for tailoring the optical properties of Au-ZnO hybrid structures for specific applications, enabling control over light absorption, scattering, and local field enhancement at desired wavelengths.
Development of Plasmonic-Photoluminescence Sensors
Au-ZnO hybrid structures are being explored for the development of plasmonic-photoluminescence sensors. researchgate.net The coupling between the LSPR of gold nanoparticles and the photoluminescence (PL) of ZnO can lead to enhanced fluorescence signals, which is advantageous for sensing applications. researchgate.netoptica.orgbeilstein-journals.org Gold nanoparticles decorated on ZnO nanostructures can enhance the photoluminescence signal of molecules like Rhodamine 6G (R6G) due to robust plasmonic coupling. engrxiv.org
The enhancement of photoluminescence in Au-ZnO structures is attributed to the coupling between the surface plasmon resonance of Au and the optical transitions in ZnO. optica.org This coupling can lead to enhanced band-edge emission from ZnO, while simultaneously suppressing defect-related emission. optica.orgresearchgate.netaip.org The energy transfer between the plasmon-resonant metal surface and the semiconductor contributes to these enhanced optical features. beilstein-journals.org
Studies have shown that the degree of photoluminescence enhancement can be influenced by factors such as the size and morphology of the gold nanoparticles and the annealing process used in the fabrication of the hybrid structures. engrxiv.org
Enhanced UV Photodetector Research
Au-ZnO nanocomposites have shown significant potential for enhancing the performance of UV photodetectors. acs.orgnih.govresearchgate.netresearchgate.netalzahra.ac.irresearchgate.netmdpi.com The incorporation of gold nanoparticles on or within ZnO nanostructures leads to a remarkable enhancement in photocurrent upon UV illumination compared to bare ZnO. researchgate.netalzahra.ac.ir This enhancement is primarily attributed to the LSPR effect of the gold nanoparticles and the formation of localized Schottky barriers at the Au-ZnO interface. alzahra.ac.ir
The LSPR of Au NPs enhances the absorption of light, including in the UV region, and facilitates efficient charge separation and transfer. researchgate.net The Schottky junction formed at the interface can help to reduce the recombination of photogenerated electron-hole pairs in ZnO, further improving the photodetector's performance. scientific.netalzahra.ac.ir
Research has demonstrated significant improvements in key photodetector parameters such as on/off ratio, responsivity, and response times in Au-decorated ZnO nanostructures. alzahra.ac.ir For example, one study reported an 80-fold enhancement in the photoresponse of Au-ZnO nanocomposite at 335 nm compared to control ZnO. nih.govresearchgate.net The responsivity in the visible region can also be increased in the presence of Au nanoparticles. alzahra.ac.ir
Nanoscale Lasers and Photonic Devices
Gold-zinc structures, particularly Au-decorated ZnO nanostructures, are being investigated for their potential in nanoscale lasers and other photonic devices. optica.orglbl.govresearchgate.net ZnO is a promising material for UV lasers due to its wide bandgap and large exciton (B1674681) binding energy. aip.orgntu.edu.sgresearchgate.net The integration of plasmonic gold nanoparticles can influence the lasing characteristics of ZnO. optica.orgresearchgate.net
The coupling between surface plasmons of Au and the optical transitions in ZnO can enhance the band-edge emission, which is crucial for lasing. optica.orgaip.org Studies have shown that Au nanoparticles can effectively enhance the lasing characteristic by lowering the lasing threshold. optica.org This is attributed to the resonant coupling between the surface plasmon and the optical transition in ZnO. optica.org Additionally, the scattering properties of Au nanoparticles can play a role in the random lasing mechanism in Au-ZnO hybrid structures. optica.org
Research on gold-doped zinc oxide nanorods has also demonstrated tunable random laser behavior, indicating the potential for using doping as a tuning parameter in such photonic devices. researchgate.net The ability to control the growth of ZnO nanowires using gold as a catalyst is a key aspect in fabricating nanoscale light emitters. lbl.gov
Fundamental Research on Optical Metamaterials Design
Gold-zinc compounds, particularly in the form of Au-ZnO nanocomposites and doped zinc oxide, are relevant to fundamental research on optical metamaterials design. mdpi.comspie.orgrroij.comresearchgate.netoup.com Metamaterials are engineered materials with properties not found in naturally occurring materials, offering unique ways to control light. spie.orglaserfocusworld.com Plasmonic materials, such as gold, are essential building blocks for many metamaterial designs. spie.orgrroij.comlaserfocusworld.com
While traditional metamaterials often rely on noble metals like gold and silver, researchers are exploring alternative plasmonic materials, including transparent conducting oxides (TCOs) like aluminum-doped zinc oxide (AZO), for improved performance and CMOS compatibility. spie.orgresearchgate.netoup.comlaserfocusworld.com Heavily doped TCOs can exhibit metal-like behavior in the near-infrared and infrared regions. researchgate.netoup.comlaserfocusworld.com
Au-ZnO nanocomposite thin films have been reported as hybrid metamaterials exhibiting unique optical properties, including plasmonic resonance and hyperbolic behaviors. mdpi.com The ability to tune the microstructure and optical properties of these films by varying the Au composition makes them promising for designing metamaterials with tailored responses. mdpi.com The integration of gold nanostructures with ZnO in designed architectures, such as periodic arrays of gold nanoparticles on doped ZnO films, allows for the investigation and tuning of plasmonic properties for applications like refractive index sensing. optica.org
Theoretical Modeling of Spectral Properties
Theoretical modeling plays a crucial role in understanding and predicting the optical and plasmonic properties of materials, including Gold-Zinc compounds and alloys, for their potential applications in optoelectronics and plasmonics. These computational approaches provide insights into the electronic structure, dielectric response, and light-matter interactions at the nanoscale, guiding the design and optimization of materials and devices.
Theoretical methods commonly employed in this field include Density Functional Theory (DFT) and various electromagnetic simulation techniques. DFT is a powerful quantum mechanical method used to calculate the electronic structure and predict fundamental properties, including the dielectric function, which is essential for understanding a material's optical response aps.orgmdpi.comnih.govsci-hub.seacs.orgresearchgate.nethpu2.edu.vnd-nb.inforsc.org. The dielectric function, composed of real and imaginary parts, describes how a material interacts with an electromagnetic field across different wavelengths and is a key input for simulating spectral properties.
Electromagnetic simulation methods, such as Mie theory, Finite-Difference Time-Domain (FDTD), and Boundary Element Methods (BEM), are utilized to model the interaction of light with nanostructures, predicting phenomena like localized surface plasmon resonance (LSPR) optica.orgresearchgate.netresearchgate.netacs.orgnih.gov. These methods can simulate absorption, scattering, and extinction spectra of nanoparticles and nanostructured surfaces, revealing the position, intensity, and shape of plasmon resonance peaks, which are highly sensitive to the material composition, size, shape, and surrounding dielectric environment optica.orgresearchgate.netacs.orgnih.govmdpi.com.
While extensive detailed theoretical studies focusing solely on the spectral properties of specific Gold-Zinc intermetallic compounds (e.g., AuZn, AuZn₃) for optoelectronics and plasmonics were not extensively found in the provided search results, the theoretical frameworks discussed are directly applicable to investigating such materials. Studies on related systems, such as gold alloys with other elements or different intermetallic compounds, demonstrate the utility of these computational approaches in predicting optical and plasmonic behavior aps.orgnih.govsci-hub.seresearchgate.net. For instance, DFT-based approaches, including those with Hubbard correction (DFT+U), have been explored for their ability to predict the optical properties of metal alloys and nanoparticles sci-hub.se. The transferability of such methods, tested on alloys like AuAl₂, suggests their potential for studying Gold-Zinc alloys and compounds sci-hub.se.
Other Emerging Research Applications of Gold Zinc Compounds
Development of Biodegradable Zn-Based Materials as Scaffolds
Biodegradable metals, including zinc and its alloys, are gaining attention as potential materials for temporary implants like orthopedic fixation devices and cardiovascular stents. Unlike permanent implants, biodegradable materials are designed to degrade gradually in the body, ideally eliminating the need for removal surgery. Zinc-based materials are particularly promising due to their more suitable degradation rates compared to magnesium or iron-based materials, and their degradation products are bioresorbable without generating excessive hydrogen gas. nih.govmdpi.com
Pure zinc scaffolds are being considered as potential bone implants, offering superior mechanical properties compared to some other biodegradable bone repair materials like polymers. nih.gov However, pure zinc can exhibit rapid release of Zn²⁺ ions in the initial stages of degradation, which might delay osseointegration. nih.gov To address this, alloying zinc with other elements and employing surface modification techniques are being investigated to improve mechanical strength and control the release of Zn²⁺ ions. researchgate.net While research often focuses on binary zinc alloys with elements like copper or silver for enhanced antibacterial and osteogenic activity, the potential of gold as an alloying element or coating in biodegradable zinc scaffolds is an area of ongoing exploration from a material science perspective. nih.govnih.gov Additive manufacturing techniques, such as laser powder bed fusion, are also being explored to create porous zinc-based scaffolds with customized structures and improved bioactive function for bone implants. pku.edu.cn
Antimicrobial Mechanisms of Au-Zn Based Nanomaterials at the Material Level
Gold and zinc, particularly in their nanoscale forms, exhibit antimicrobial properties. The combination of gold and zinc in nanomaterials is being studied to leverage synergistic effects against pathogenic microorganisms. The antimicrobial mechanisms of metal and metal oxide nanoparticles are generally attributed to factors such as the induction of oxidative stress through the generation of reactive oxygen species (ROS), disruption of cell membranes, and the release of antimicrobial ions. nih.govfrontiersin.orgscielo.br
Zinc oxide nanoparticles (ZnO NPs) have shown broad-spectrum antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. nih.govfrontiersin.org Their mechanisms involve the release of Zn²⁺ ions, particle adsorption onto the bacterial surface, and the generation of ROS like hydrogen peroxide. nih.govscielo.br Gold nanoparticles (Au NPs), on the other hand, have been noted for mechanisms involving membrane adsorption and the generation of singlet oxygen under UV irradiation. nih.govnih.gov
Research into Au-ZnO nanocomposites has demonstrated enhanced antimicrobial performance. While the specific material-level mechanisms for combined Au-Zn materials are still being elucidated, the unique physicochemical characteristics of these nanocomposites, such as morphology, particle size, crystallinity, and porosity, play a crucial role in their interaction with microorganisms. nih.gov The size and shape of nanoparticles significantly impact their antibacterial activity, with smaller nanoparticles generally exhibiting higher toxicity to microorganisms due to their larger surface area and ability to penetrate bacterial membranes more easily. frontiersin.orgscielo.br
Design of Materials for Drug Delivery Systems (component material research)
Nanomaterials, including those based on metals like gold and zinc, are being investigated as carriers in drug delivery systems to improve therapeutic efficacy and minimize systemic toxicity. nih.govmdpi.com The design of these material components focuses on enhancing drug stability, solubility, circulation time, and targeted uptake by specific cells or tissues. mdpi.com
Gold nanoparticles (AuNPs) are widely explored as drug carriers due to their low toxicity, high stability, ease of cellular uptake, and versatile surface functionalities that allow for conjugation with various drug molecules and targeting ligands. nih.gov Surface modification of AuNPs is a key aspect in controlling drug release and enhancing targeting. nih.gov
Zinc oxide nanoparticles (ZnO NPs) are also considered promising for drug delivery applications, exhibiting high chemotherapeutic effects and low toxicity towards normal cells in some studies. researchgate.net Research on ZnO-based drug delivery systems includes enhancing biocompatibility, facilitating targeted delivery, and improving uptake while reducing side effects. researchgate.net Strategies involve coating ZnO-NMs with biopolymers or incorporating them into metal-organic frameworks (MOFs). researchgate.netmdpi.com
While individual gold and zinc nanoparticles show promise, the development of drug delivery systems utilizing combined gold-zinc materials is an emerging area. The material design in this context would focus on leveraging the properties of both elements, potentially creating hybrid nanocarriers with enhanced drug loading capacity, controlled release profiles, and targeted delivery capabilities. The interaction between the drug molecule and the Au-Zn material, as well as the material's behavior in the biological environment, are critical considerations in the design process. mdpi.com
Antimicrobial Mechanisms of Au-Zn Based Nanomaterials at the Material Level
Gas Sensing Research
Gold-zinc compounds and composites are also being investigated for their potential in gas sensing applications, particularly for the detection of various hazardous and volatile organic compounds.
Wavelength Tunable Gas Sensing (e.g., NO, CO, VOCs)
Metal oxide-based gas sensors are commonly used for monitoring toxic gases and volatile organic compounds (VOCs). researchgate.net The integration of noble metals like gold with metal oxides such as zinc oxide (ZnO) has shown promise in enhancing gas sensing performance, including achieving wavelength-tunable sensing. researchgate.netresearchgate.net
Au-ZnO nanocomposites have been explored for wavelength-tunable gas sensing at room temperature. researchgate.netresearchgate.net The sensing response of Au-ZnO nanocomposites can be enhanced in both UV and visible light regions compared to control ZnO. researchgate.net This enhanced sensitivity in the visible region is attributed to the localized surface plasmon resonance (LSPR) effect of gold nanoparticles (Au NPs). researchgate.net The LSPR effect involves the collective oscillation of electrons in the gold nanoparticles, which can enhance the interaction with the target gas molecules and the underlying metal oxide semiconductor. researchgate.netmdpi.commdpi.com
Studies have demonstrated the application of Au-ZnO nanocomposites for the selective detection of gases like nitric oxide (NO) over carbon monoxide (CO) and other VOCs, with low detection limits achieved under specific wavelengths of light. researchgate.net For instance, an Au-ZnO sensor showed high selectivity for NO gas and a low detection limit of 0.1 ppb at 335 nm. researchgate.net Research also indicates that the presence of LSPR in Au NPs decorated on ZnO nanorods can extend the functionality of the sensor towards longer wavelengths (e.g., green light) and increase the response at shorter wavelengths (e.g., blue light) for gases like nitrogen dioxide (NO₂). mdpi.com The LSPR effect of hot electrons in Au-ZnO can improve the response and accelerate the response time to NO₂ gases. mdpi.com
Future Research Directions and Perspectives for Gold Zinc Systems
Integration of Advanced Characterization with Theoretical Prediction
A key direction for future research involves the synergistic integration of advanced experimental characterization techniques with theoretical prediction methods. This approach is crucial for gaining a comprehensive understanding of the structure-property relationships in gold-zinc systems at various scales. Techniques such as high-resolution transmission electron microscopy (HRTEM), scanning transmission electron microscopy (STEM) with energy-dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) provide detailed structural and compositional information scispace.com. For instance, STEM-EDX can provide chemical specificity to identify atoms and their electronic structure or oxidation state scispace.com. These experimental findings can be directly compared with and inform theoretical calculations, such as density functional theory (DFT).
DFT calculations can offer insights into electronic structure, bonding, and energy barriers for reactions occurring on gold-zinc surfaces or within intermetallic phases acs.orguu.se. For example, DFT has been used to explore the roles of oxygen vacancies and Au-O species in gold-zinc oxide catalysts, calculating energy profiles for reactions and analyzing charge distribution acs.org. Integrating experimental data with theoretical models allows for the validation of theoretical predictions and refines computational models, leading to a more accurate understanding of phenomena like metal-support interactions in hybrid materials or the stability and transformation pathways of intermetallic phases acs.orgmpie.de. This combined approach can accelerate the identification of promising compositions and structures for specific applications.
Exploration of Novel Gold-Zinc Intermetallic Phases
The discovery and characterization of novel gold-zinc intermetallic phases represent a significant area for future investigation. The Au-Zn system is known to form several intermetallic compounds with distinct crystal structures and properties researchgate.netacs.org. Future research will likely focus on exploring a wider range of compositions and synthesis conditions to identify previously unknown or metastable phases.
Techniques such as powder X-ray and single-crystal diffraction are essential for determining the crystal structure of newly synthesized intermetallic compounds researchgate.netznaturforsch.com. Studies on ternary systems involving gold, zinc, and other elements (e.g., Na-Au-Zn) have already revealed homologous intermetallic phases with interesting structural features acs.org. Future work could extend to other ternary or even more complex systems to tailor properties. Understanding the phase formation mechanisms, potentially through in-situ studies and thermodynamic modeling, will be crucial for controlled synthesis of desired intermetallic structures nih.govnepjol.info. The exploration of nanocrystalline intermetallic compounds, synthesized via methods like chemical conversion of metal nanoparticle precursors, also holds promise for accessing new properties and applications acs.org.
Development of Multifunctional Gold-Zinc Hybrid Materials
The creation of multifunctional hybrid materials incorporating gold and zinc or their compounds is a growing area with diverse potential applications. Future research will aim to design and synthesize hybrid materials that combine the distinct properties of gold (e.g., plasmonic, catalytic) and zinc or zinc oxide (e.g., semiconducting, biocompatible, catalytic) to achieve enhanced or synergistic functionalities mdpi.comcore.ac.uknih.govmdpi.com.
Examples include gold-zinc oxide nanocomposites and hybrid systems. Research has shown that combining nanoporous gold with zinc phthalocyanine (B1677752) can create hybrid systems with enhanced photocatalytic activity due to synergistic effects between plasmon resonance and the photosensitizer mdpi.com. Similarly, gold-sputtered zinc oxide nanorods have been explored as potential hybrid materials for high-performance sensing substrates, demonstrating significant changes in electrical properties core.ac.uk. Future work could involve integrating gold and zinc components into more complex architectures, such as core-shell nanoparticles, hierarchical porous structures, or organic-inorganic frameworks, to optimize their combined properties for applications in catalysis, sensing, biomedical imaging, or renewable energy mdpi.comnih.govmdpi.com. Green synthesis routes for creating such nanocomposites are also being explored nih.gov.
Predictive Modeling for Material Design and Performance Optimization
Predictive modeling will play an increasingly vital role in the design and optimization of gold-zinc materials. As experimental data on these systems grows, machine learning and other computational approaches can be employed to predict material properties and guide experimental synthesis google.comaip.org.
Models can be developed to predict various properties, including mechanical strength, corrosion resistance, catalytic activity, and phase stability, based on composition, microstructure, and processing parameters nih.govnepjol.infogoogle.commdpi.com. For instance, predictive models have been developed to forecast zinc recovery rates in leaching processes based on operational variables mdpi.com. In the broader field of alloy design, machine learning is being used to rapidly screen material property datasets and accelerate the identification of alloys with desired properties google.com. Physics-based models can be integrated with data-driven approaches to improve prediction accuracy, especially when dealing with limited data google.com. Future research will focus on developing more sophisticated models specifically for gold-zinc systems, enabling the accelerated discovery and optimization of materials for targeted applications, reducing the need for extensive trial-and-error experimentation google.comaip.org.
Interdisciplinary Research on Gold-Zinc Compounds
The complexity and diverse potential applications of gold-zinc systems necessitate continued and expanded interdisciplinary research. Collaboration between chemists, physicists, materials scientists, engineers, and potentially biologists and medical researchers will be essential for advancing the field researchgate.netrsc.orgfupress.net.
Examples of interdisciplinary efforts include the design and synthesis of metal compounds for therapeutic applications, where researchers explore the biological potential of zinc complexes researchgate.netrsc.org. The development of biodegradable zinc alloys containing other elements like iron and silicon for potential implant applications also highlights the need for collaboration between materials science and biomedical fields nih.gov. Furthermore, research into the use of gold-zinc materials in catalysis and energy conversion requires expertise from chemistry, materials science, and engineering acs.orgacs.org. Future interdisciplinary research could explore novel applications, such as gold-zinc compounds in quantum computing, advanced electronics, or environmental remediation, leveraging the combined knowledge and techniques from various scientific disciplines mdpi.commdpi.com.
Q & A
Q. How can factorial experimental designs optimize recovery efficiency in gold-zinc co-extraction processes from complex ores?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design with variables like reagent concentration (e.g., CuSO4, frothers AR-3418/AR-1242) and pH. Use regression models to predict recovery outcomes: Recovery of Au = 83.40 + 0.00600 CuSO4 + 0.110 AR-3418 + ... . Validate via analysis of variance (ANOVA) and optimize using response surface methodology (RSM). Include kinetic studies to assess leaching rates under varying conditions.
Q. What computational models best predict the thermodynamic and electronic properties of gold-zinc alloys under extreme conditions (e.g., high pressure/temperature)?
- Methodological Answer : Density functional theory (DFT) simulations can model alloy stability and electronic band structures. Use the ZINC database (via tools like Molinspiration’s miLogP) to predict partition coefficients and solubility. Validate predictions against experimental data from differential scanning calorimetry (DSC) and synchrotron X-ray absorption spectroscopy (XAS) .
Data Contradiction and Analysis
Q. How can researchers resolve contradictions in reported catalytic activities of gold-zinc nanoparticles across studies?
- Methodological Answer : Conduct a systematic review using the Principal Contradiction Framework :
- Identify the principal contradiction (e.g., synthesis method vs. catalytic performance).
- Analyze confounding variables (e.g., nanoparticle size, surface ligands, support materials).
- Replicate experiments under standardized conditions (e.g., ISO guidelines for nanoparticle synthesis) and use meta-analysis to quantify effect sizes .
- Cross-validate data using multiple characterization techniques (e.g., BET surface area, TEM, and CO oxidation activity tests) .
Experimental Design and Reproducibility
Q. What frameworks ensure rigor in formulating research questions for gold-zinc studies?
- Methodological Answer : Apply the PICO framework (Population: material system; Intervention: experimental variables; Comparison: control groups; Outcome: measurable properties) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- "How does varying zinc dopant concentration (0.1–5 wt%) affect the plasmonic response of gold nanoparticles in photocatalytic applications?"
- Predefine success metrics (e.g., quantum yield, stability over 10 cycles) and document protocols in detail for reproducibility .
Data Validation and Reporting
Q. What strategies mitigate bias when interpreting conflicting data on gold-zinc toxicity in biological systems?
- Methodological Answer : Use triangulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
